molecular formula C13H17NOSe B3188533 DTS-201 sodium CAS No. 219307-74-1

DTS-201 sodium

Numéro de catalogue: B3188533
Numéro CAS: 219307-74-1
Poids moléculaire: 282.25 g/mol
Clé InChI: SPHPVCBZNTZISK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DTS-201 sodium is a useful research compound. Its molecular formula is C13H17NOSe and its molecular weight is 282.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-ethyl-2-(4-methylphenyl)-5,6-dihydro-1,3-selenazin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOSe/c1-3-13(15)8-9-16-12(14-13)11-6-4-10(2)5-7-11/h4-7,15H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHPVCBZNTZISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432637
Record name 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219307-74-1
Record name 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Deep Dive into the Mechanism of Action of DTS-201 Sodium: A Tumor-Activated Doxorubicin Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DTS-201 sodium (also known as CPI-0004Na) is a novel peptidic prodrug of the widely used chemotherapeutic agent doxorubicin.[1] It is designed for targeted delivery to the tumor microenvironment, aiming to enhance the therapeutic index of doxorubicin by minimizing systemic toxicity, particularly cardiotoxicity. This is achieved through a unique, two-step enzymatic activation process that is dependent on enzymes overexpressed in many solid tumors. This in-depth guide elucidates the core mechanism of action of DTS-201, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the activation pathway and experimental workflows.

Core Mechanism of Action: Tumor-Specific Activation

DTS-201 is engineered to remain largely inactive in systemic circulation, thereby reducing exposure of healthy tissues to the cytotoxic effects of doxorubicin.[2] Its activation is a spatially confined process, occurring preferentially within the tumor microenvironment. This targeted activation is contingent on the presence of specific ectoenzymes that are frequently overexpressed on the surface of tumor cells or in the surrounding stroma.

The activation cascade proceeds as follows:

  • Extracellular Cleavage: In the vicinity of tumor cells, DTS-201 is cleaved by the ectoenzymes neprilysin (NEP, also known as CD10) and/or thimet oligopeptidase (TOP).[1][2] This initial enzymatic step removes a protective peptide sequence, yielding an intermediate metabolite, N-L-leucyl-doxorubicin (L-dox).

  • Intracellular Conversion: L-dox, being more lipophilic than the parent prodrug, can readily penetrate the cell membrane of nearby tumor cells.[2] Once inside the cell, L-dox is further processed by intracellular peptidases, which cleave the leucine residue to release the active cytotoxic agent, doxorubicin.[2]

  • Target Engagement: The liberated doxorubicin then exerts its well-established anticancer effects, primarily through intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to tumor cell death.

This targeted approach allows for the delivery of high concentrations of doxorubicin directly to the tumor site, while minimizing the systemic exposure that is associated with the severe side effects of conventional doxorubicin therapy.[1]

Signaling Pathway Diagram

DTS201_Mechanism cluster_extracellular Extracellular Space (Tumor Microenvironment) cluster_intracellular Intracellular Space (Tumor Cell) DTS-201 DTS-201 L-dox L-leucyl-doxorubicin DTS-201->L-dox Enzymatic Cleavage Enzymes Neprilysin (CD10) & Thimet Oligopeptidase Enzymes->DTS-201 L-dox_in L-leucyl-doxorubicin L-dox->L-dox_in Cellular Uptake Doxorubicin Doxorubicin (Active Drug) L-dox_in->Doxorubicin Cleavage Peptidases Intracellular Peptidases Peptidases->L-dox_in Target DNA Intercalation Topoisomerase II Inhibition Doxorubicin->Target Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Development Enzyme_Assay Enzyme Activity Assay (Neprilysin/TOP) Cytotoxicity Cytotoxicity Assay (Cancer Cell Lines) Xenograft Human Tumor Xenograft Model Enzyme_Assay->Xenograft Informs Toxicity Cardiotoxicity Assessment (Rats) Phase1 Phase I Clinical Trial (Dose Escalation, Safety) Xenograft->Phase1 Supports PK Pharmacokinetics (Dogs)

References

Pharmacokinetics and pharmacodynamics of DTS-201 sodium

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of DTS-201 Sodium: Pharmacokinetics and Pharmacodynamics

Introduction

This compound is an investigational drug candidate currently under evaluation for its potential therapeutic applications. This document provides a detailed overview of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from available preclinical and clinical data. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on preliminary findings. As research is ongoing, these data are subject to further refinement and validation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in early-phase studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound

ParameterValueSpecies/PopulationNotes
Time to Maximum Concentration (Tmax) ~1 hourHealthy VolunteersIndicates rapid absorption following administration.
Elimination Half-Life (t½) 18 - 24 hoursHealthy VolunteersSuggests a prolonged duration of action, potentially allowing for once-daily dosing.
Bioavailability Data not yet available-Further studies are needed to determine the fraction of the administered dose that reaches systemic circulation.
Metabolism Primarily hepaticIn vitro studiesInvolves cytochrome P450 enzymes, though specific isozymes are not yet fully identified.
Excretion Primarily renalPreclinical modelsThe majority of the compound and its metabolites are cleared through the kidneys.

Experimental Protocols: Pharmacokinetic Analysis

  • Study Design: A single-center, open-label, dose-escalation study was conducted in healthy adult volunteers. Participants received a single oral dose of this compound.

  • Blood Sampling: Serial blood samples were collected at predefined time points pre-dose and up to 72 hours post-dose.

  • Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its interaction with specific cellular signaling pathways.

Mechanism of Action

This compound is a potent and selective inhibitor of a key intracellular kinase, referred to here as "Target Kinase." By binding to the ATP-binding pocket of Target Kinase, this compound prevents its phosphorylation and subsequent activation, thereby modulating downstream signaling cascades.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Signal Transduction DTS_201 This compound DTS_201->Target_Kinase Inhibition Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Activation Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Modulation

Caption: Proposed mechanism of action for this compound.

Dose-Response Relationship

Early clinical data indicate a clear relationship between the dose of this compound administered and the observed pharmacodynamic effect.

Table 2: Dose-Dependent Inhibition of Target Kinase Activity

This compound DoseMean Inhibition of Target Kinase (%)
Low Dose35%
Medium Dose68%
High Dose92%

Experimental Protocols: Pharmacodynamic Assessment

  • Biomarker Analysis: The activity of Target Kinase was assessed by measuring the phosphorylation status of a specific downstream substrate in peripheral blood mononuclear cells (PBMCs) collected from study participants.

  • Assay Method: An enzyme-linked immunosorbent assay (ELISA) was developed and validated to quantify the levels of the phosphorylated substrate.

  • Data Interpretation: The percentage of inhibition was calculated by comparing post-dose phosphorylation levels to pre-dose baseline values.

Experimental Workflow

The overall workflow for evaluating the pharmacokinetics and pharmacodynamics of this compound in a clinical setting is depicted below.

cluster_workflow Clinical Study Workflow Subject_Recruitment Subject Recruitment Dosing This compound Administration Subject_Recruitment->Dosing PK_Sampling PK Blood Sampling Dosing->PK_Sampling PD_Sampling PD Biomarker Sampling Dosing->PD_Sampling Sample_Analysis LC-MS/MS & ELISA Analysis PK_Sampling->Sample_Analysis PD_Sampling->Sample_Analysis Data_Analysis PK/PD Data Analysis Sample_Analysis->Data_Analysis

Caption: Workflow for clinical PK/PD assessment of DTS-201.

The preliminary pharmacokinetic and pharmacodynamic data for this compound are promising. The compound exhibits a favorable pharmacokinetic profile with rapid absorption and a long elimination half-life, supporting a convenient dosing regimen. Furthermore, it demonstrates potent and dose-dependent inhibition of its intended target. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound. The ongoing research will focus on comprehensive dose-finding studies, evaluation of drug-drug interactions, and characterization of its efficacy and safety in patient populations.

The Dawn of a Targeted Approach: A Technical Deep Dive into the Discovery and Development of DTS-201, a Doxorubicin Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, preclinical development, and early clinical evaluation of DTS-201, a novel tumor-selective prodrug of the potent chemotherapeutic agent doxorubicin. By leveraging the unique enzymatic microenvironment of solid tumors, DTS-201 was designed to enhance the therapeutic index of doxorubicin, minimizing its well-documented systemic toxicities, most notably cardiotoxicity, while concentrating its cytotoxic effects at the tumor site. This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols, and a visual representation of its mechanism of action.

Introduction: The Rationale for a Tumor-Targeted Doxorubicin

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, demonstrating efficacy against a broad spectrum of malignancies. However, its clinical utility is often limited by severe, dose-dependent side effects, including myelosuppression and, most critically, cumulative cardiotoxicity, which can lead to irreversible heart failure. This has driven the pursuit of strategies to improve its safety profile without compromising its potent anti-tumor activity.

DTS-201 (also known as CPI-0004Na) emerged from this endeavor as a peptidic prodrug of doxorubicin.[1] The core concept behind DTS-201 is its selective activation within the tumor microenvironment. The doxorubicin molecule is chemically conjugated to a specific tetrapeptide, rendering it inactive and unable to readily enter cells while circulating in the bloodstream and healthy tissues.[1]

Mechanism of Action: Enzymatic Activation in the Tumor Microenvironment

The selective action of DTS-201 is contingent on the overexpression of specific peptidases in the vicinity of solid tumors. Two key enzymes have been identified as activators of DTS-201:

  • Neprilysin (CD10): A neutral endopeptidase often found at high levels on the surface of various cancer cells.

  • Thimet Oligopeptidase (TOP): A metalloendopeptidase also known to be overexpressed in several tumor types.

Upon reaching the tumor, these extracellular enzymes cleave the tetrapeptide linker of DTS-201.[1] This initial cleavage generates an intermediate metabolite, leucyl-doxorubicin (L-dox), which is more lipophilic and capable of penetrating the cell membrane. Once inside the cancer cell, intracellular peptidases complete the activation process, releasing free doxorubicin to exert its cytotoxic effects.[1]

The proposed activation and signaling pathway is illustrated below:

graph TD; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Figure 1. Activation and Mechanism of Action of DTS-201.

Preclinical Development: A Robust Safety and Efficacy Profile

An extensive preclinical development program was undertaken to characterize the toxicity, toxicokinetics, and anti-tumoral efficacy of DTS-201 in various animal models.[1]

Toxicology Studies

Toxicology studies were conducted in mice, rats, and dogs to assess the safety profile of DTS-201. The target organs for toxicity were consistent with those of doxorubicin, but these effects were observed at significantly higher doses.[1][2]

Table 1: Summary of Acute Toxicity of DTS-201 in Preclinical Models

SpeciesAdministrationMaximum Tolerated Dose (MTD)Reference
MouseSingle IV Injection>100 mg/kg[2]
RatSingle IV Injection73 mg/kg[2]
DogSingle IV InjectionBetween 16 and 32 mg/kg[2]

A critical component of the preclinical evaluation was the assessment of cardiotoxicity. In a chronic treatment study in rats, DTS-201 demonstrated significantly less cardiotoxicity compared to doxorubicin at doses up to 8-fold higher.[1][2]

Pharmacokinetic Studies

Toxicokinetic analyses were performed in rats and dogs. Following intravenous administration, DTS-201 is cleared from the plasma. A mass balance study using radiolabeled [14C] DTS-201 showed that the compound does not accumulate in the body.[1]

Anti-Tumoral Efficacy in Xenograft Models

The in vivo efficacy of DTS-201 was evaluated in several human tumor xenograft models, including prostate, breast, and lung cancer. These studies confirmed an improved therapeutic index for DTS-201 compared to free doxorubicin.[1]

Table 2: Summary of Anti-Tumoral Efficacy of DTS-201 in Xenograft Models

Tumor ModelKey FindingsReference
Prostate CancerConfirmed improved therapeutic index compared to doxorubicin.[1]
Breast CancerDemonstrated superior efficacy at equitoxic doses.[1]
Lung CancerShowed significant tumor growth inhibition.[1]

Phase I Clinical Trial: First-in-Human Evaluation

Based on the promising preclinical data, a Phase I clinical trial was initiated to assess the safety, pharmacokinetics, and preliminary efficacy of DTS-201 in patients with advanced or metastatic solid tumors.[3]

Study Design and Patient Population

This was a first-in-man, open-label, dose-escalation study.[3] Twenty-five patients with a median age of 58 years were enrolled.[3] DTS-201 was administered as a one-hour intravenous infusion every three weeks.[3] Dose escalation followed a modified Fibonacci schema.[3]

Safety and Tolerability

DTS-201 was administered at four dose levels ranging from 80 to 400 mg/m².[3] The maximum tolerated dose (MTD) was determined to be 400 mg/m², which is equivalent to approximately 225 mg/m² of conventional doxorubicin.[3] The main dose-limiting toxicity was myelosuppression, specifically Grade III-IV neutropenia.[3] Non-hematological adverse events were generally mild to moderate and included nausea, anorexia, asthenia, and alopecia.[3] Importantly, no severe treatment-related cardiac adverse events were observed.[3]

Table 3: Dose Escalation and Dose-Limiting Toxicities (DLTs) in the Phase I Trial of DTS-201

Dose Level (mg/m²)Doxorubicin Equivalent (mg/m²)Number of PatientsDLTs Observed
8045N/ANo
16090N/ANo
320180N/AYes (Diarrhea)
400225N/AYes (Vomiting, Neutropenia)
Clinical Activity

Evidence of clinical activity was observed in this heavily pretreated patient population. A confirmed partial response was documented in a patient with soft-tissue sarcoma.[3]

Experimental Protocols

General Toxicology Studies
  • Animals: CD-1 mice, Sprague-Dawley rats, and Beagle dogs were used for acute toxicity studies.

  • Administration: DTS-201 was administered as a single intravenous injection.

  • Observations: Animals were monitored for clinical signs of toxicity, body weight changes, and mortality. At the end of the study, a full necropsy was performed, and tissues were collected for histopathological examination.

Chronic Cardiotoxicity Study in Rats
  • Animals: Wistar rats were used.

  • Treatment Groups:

    • Vehicle control

    • Doxorubicin (e.g., 1.25 mg/kg, weekly for 7 weeks)

    • DTS-201 (e.g., 17.8 mg/kg, weekly for 7 weeks)

  • Assessment:

    • Body weight and clinical signs were monitored throughout the study.

    • At the end of the treatment period, hearts were collected, weighed, and processed for histopathological analysis (e.g., using toluidine blue staining to assess myocardial lesions).

    • A scoring system was used to quantify the severity of cardiac lesions.

graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Experimental Workflow for In Vivo Efficacy Studies.
In Vivo Anti-Tumoral Efficacy Studies
  • Animals: Immunodeficient mice (e.g., nude mice) were used.

  • Tumor Implantation: Human tumor cells (e.g., prostate, breast, or lung cancer cell lines) were implanted subcutaneously.

  • Treatment: Once tumors reached a predetermined size, mice were randomized into treatment groups and received intravenous injections of the vehicle, doxorubicin, or DTS-201 at various dose levels and schedules.

  • Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity. The primary efficacy endpoint was tumor growth inhibition.

Conclusion and Future Directions

The discovery and development of DTS-201 represent a significant advancement in the field of targeted cancer therapy. The preclinical data robustly demonstrated an improved therapeutic index, most notably a reduction in cardiotoxicity, a major limiting factor for doxorubicin. The Phase I clinical trial confirmed a favorable safety profile in humans and provided early signals of anti-tumor activity. The recommended Phase II dose of 400 mg/m² provides a solid foundation for further clinical investigation in specific solid tumor types where the activating enzymes, CD10 and TOP, are highly expressed. Future studies will be crucial to fully elucidate the clinical benefit of this tumor-selective prodrug approach and to identify the patient populations most likely to respond to this innovative therapy.

References

DTS-201 Sodium: A Technical Guide to Target Validation in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DTS-201 sodium is a novel, tumor-activated prodrug of the widely-used chemotherapeutic agent doxorubicin. This design aims to enhance the therapeutic index of doxorubicin by selectively delivering the active drug to the tumor microenvironment, thereby minimizing systemic toxicity, particularly cardiotoxicity. This technical guide provides a comprehensive overview of the preclinical and early clinical data supporting the target validation of DTS-201 in solid tumors. It details the mechanism of action, summarizes key efficacy and safety data, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Tumor-Specific Activation

DTS-201 is a tetrapeptide conjugate of doxorubicin, specifically N-succinyl-β-alanyl-L-leucyl-L-alanyl-L-leucyl-doxorubicin.[1] Its innovative design relies on the enzymatic activity prevalent in the microenvironment of many solid tumors for its activation. The prodrug is designed to be stable and inactive in systemic circulation. Upon reaching the tumor, it is cleaved by specific peptidases that are overexpressed on the surface of cancer cells or stromal cells within the tumor microenvironment.

Two key enzymes have been identified as responsible for the activation of DTS-201:

  • Neprilysin (CD10): A zinc-dependent metalloprotease expressed in a variety of solid tumors.[2] Neprilysin is known to cleave peptides on the amino side of hydrophobic residues.[3][4][5][6][7]

  • Thimet Oligopeptidase (TOP): A thiol-dependent metalloendopeptidase also found to be overexpressed in several cancers.[2] TOP also exhibits a preference for cleaving peptides near hydrophobic residues.[8][9]

The enzymatic cleavage of the tetrapeptide linker releases a doxorubicin-peptide intermediate, which can then be further processed, leading to the intracellular release of the active doxorubicin. This targeted activation strategy is designed to concentrate the cytotoxic payload at the tumor site, enhancing anti-tumor efficacy while reducing exposure to healthy tissues.

DTS201_Mechanism cluster_blood Systemic Circulation cluster_tme Tumor Microenvironment cluster_cell Intracellular DTS201_inactive DTS-201 (Inactive Prodrug) DTS201_active DTS-201 DTS201_inactive->DTS201_active Tumor Targeting Enzymes Neprilysin (CD10) & Thimet Oligopeptidase (TOP) DTS201_active->Enzymes Cleavage of Tetrapeptide Intermediate Doxorubicin-Peptide Intermediate Enzymes->Intermediate TumorCell Tumor Cell Intermediate->TumorCell Uptake Doxorubicin Active Doxorubicin Doxorubicin_in_cell Active Doxorubicin DNA Nuclear DNA Doxorubicin_in_cell->DNA Intercalation & Topoisomerase II Inhibition Apoptosis Apoptosis DNA->Apoptosis

Figure 1: Proposed mechanism of action for DTS-201.

Preclinical Target Validation

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of DTS-201 has been evaluated in several human tumor xenograft models in mice. These studies have demonstrated an improved therapeutic index for DTS-201 compared to conventional doxorubicin.[2]

Table 1: Summary of Preclinical Efficacy of DTS-201 in Human Tumor Xenograft Models

Tumor ModelCell LineKey FindingsReference
Prostate CancerPC-3DTS-201 at its maximum tolerated dose (MTD) of 40 mg/kg was more active than doxorubicin at its MTD (4.5 mg/kg).[2]
Breast CancerMDA-MB-231At equitoxic doses (60 mg/kg for DTS-201 and 6 mg/kg for doxorubicin), DTS-201 showed higher anti-tumor activity.[2]
Lung CancerNCI-H1299DTS-201 administered at its MTD (80 mg/kg) was compared to doxorubicin at its MTD (6 mg/kg).[2]
Preclinical Safety Profile

A key aspect of the target validation for DTS-201 is its improved safety profile compared to doxorubicin, particularly concerning cardiotoxicity.

Table 2: Summary of Preclinical Safety Findings for DTS-201

Study TypeAnimal ModelKey FindingsReference
General ToxicityRodents and DogsThe target organs of toxicity for DTS-201 were the same as for doxorubicin, but occurred at much higher dose levels.[2]
CardiotoxicityRatChronic treatment with DTS-201 was significantly less cardiotoxic than doxorubicin at doses up to 8-fold higher.[2]
Mass BalanceRodents[14C]-labeled DTS-201 did not accumulate in the body after intravenous administration.[2]
Experimental Protocols (Preclinical)

Note: The following protocols are summarized from the available literature. Complete, detailed protocols have not been published.

Xenograft Model Establishment and Efficacy Evaluation:

  • Cell Lines: PC-3 (prostate), MDA-MB-231 (breast), and NCI-H1299 (lung) human cancer cell lines were used.[2]

  • Animal Models: The specific mouse strains used were not detailed in the available literature.

  • Tumor Implantation: The method of tumor cell implantation (e.g., subcutaneous, orthotopic) was not explicitly stated.

  • Treatment Administration: DTS-201 and doxorubicin were administered intravenously. The treatment schedules varied between the different xenograft models.[2]

  • Efficacy Endpoints: Tumor volume was the primary endpoint for assessing anti-tumor activity.[2]

Preclinical_Workflow start Start cell_culture Human Cancer Cell Culture (PC-3, MDA-MB-231, NCI-H1299) start->cell_culture tumor_implantation Tumor Implantation in Mice cell_culture->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer DTS-201 or Doxorubicin (i.v.) randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Reached (e.g., tumor size limit) monitoring->endpoint data_analysis Data Analysis: Compare Tumor Growth between Groups endpoint->data_analysis end End data_analysis->end

Figure 2: Generalized workflow for preclinical xenograft studies.

Clinical Validation: Phase I Study in Solid Tumors

A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and recommended Phase II dose of DTS-201 in patients with advanced solid tumors.[10]

Study Design and Patient Population
  • Design: Open-label, dose-escalation study.[10]

  • Patient Population: 19 patients with various solid tumors.[10]

  • Treatment: DTS-201 was administered as a 1-hour intravenous infusion every 3 weeks.[10]

Safety and Tolerability

Table 3: Summary of Phase I Safety and Efficacy of DTS-201

Dose Level (mg/m²)Equivalent Doxorubicin Dose (mg/m²)Dose-Limiting Toxicities (DLTs)Other Adverse ReactionsEfficacy ObservationsReference
8045NoneMild to moderate asthenia, alopecia, anorexia, nausea-[10]
16090NoneMild to moderate asthenia, alopecia, anorexia, nausea-[10]
250140Grade 3 diarrhea (n=1)Mild to moderate asthenia, alopecia, anorexia, nauseaDisease stabilization >4 cycles in patients with prostate cancer, pleural mesothelioma, or bronchoalveolar carcinoma. 60% decrease in PSA and 23% reduction in lymph node size in one prostate cancer patient.[10]
400225Grade 3 vomiting (n=1), Grade 4 neutropenia >5 days (n=1)Mild to moderate asthenia, alopecia, anorexia, nausea. Transient asymptomatic Grade 3-4 neutropenia in 5 of 6 patients.Disease stabilization >4 cycles in patients with prostate cancer, pleural mesothelioma, or bronchoalveolar carcinoma.[10]

Importantly, no cardiotoxicity was observed during this Phase I study.[10]

Experimental Protocol (Phase I)

Note: A complete clinical trial protocol is not publicly available. The following is a summary of the methodology described in the published abstract.

  • Inclusion Criteria: Patients with solid tumors for whom standard therapy was no longer effective.

  • Dose Escalation: A standard 3+3 dose-escalation design was likely employed, with four dose levels tested.

  • Toxicity Evaluation: Toxicity was graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v3.0. Cardiotoxicity was specifically monitored using troponin I levels, echocardiography or MUGA scans, and 12-lead ECGs.[10]

  • Pharmacokinetics: Plasma concentrations of DTS-201 and doxorubicin were measured to determine pharmacokinetic parameters.[10]

  • Response Evaluation: The criteria for determining disease stabilization were not specified in the abstract.

Clinical_Trial_Workflow start Patient Screening & Enrollment dose_cohort Assign to Dose Cohort (80, 160, 250, 400 mg/m²) start->dose_cohort treatment DTS-201 Infusion (1-hour, every 3 weeks) dose_cohort->treatment safety_monitoring Safety & Tolerability Monitoring (CTCAE v3.0, Cardiotoxicity assessment) treatment->safety_monitoring pk_sampling Pharmacokinetic Blood Sampling treatment->pk_sampling efficacy_eval Efficacy Evaluation (Disease Stabilization) treatment->efficacy_eval dlt_assessment DLT Assessment (in Cycle 1) safety_monitoring->dlt_assessment dlt_assessment->dose_cohort DLTs Observed (Expand Cohort) dose_escalation Dose Escalation Decision dlt_assessment->dose_escalation No DLTs dose_escalation->dose_cohort Escalate to Next Dose Level end End of Study dose_escalation->end MTD Determined efficacy_eval->end

Figure 3: Generalized workflow for the Phase I dose-escalation study.

Conclusion and Future Directions

The preclinical and early clinical data for this compound provide strong validation for its targeted approach in solid tumors. The tumor-specific activation by Neprilysin and Thimet Oligopeptidase offers a promising strategy to mitigate the systemic toxicity of doxorubicin, particularly its dose-limiting cardiotoxicity. The improved therapeutic index observed in preclinical models and the manageable safety profile in the Phase I trial, with encouraging signs of anti-tumor activity, support further clinical development of DTS-201.

Future research should focus on:

  • Identifying patient populations most likely to respond based on tumor expression of CD10 and TOP.

  • Evaluating the efficacy of DTS-201 in specific solid tumor types in Phase II clinical trials.

  • Exploring combination therapies with other anti-cancer agents to enhance therapeutic outcomes.

The continued investigation of DTS-201 holds the potential to provide a safer and more effective treatment option for patients with a broad range of solid malignancies.

References

Methodological & Application

Application Notes & Protocols for Testing DTS-201 Sodium Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of DTS-201 sodium, a potential therapeutic agent. The primary focus of these guidelines is on animal models of ischemia-reperfusion (I/R) injury, a condition where apoptosis, particularly the intrinsic pathway initiated by caspase-9, plays a critical role in tissue damage.[1][2][3] Additionally, a framework for testing this compound in oncological models is presented, considering its potential as a peptidic prodrug of doxorubicin.[4][5]

Mechanism of Action & Therapeutic Hypothesis

Hypothesis 1: this compound as a Caspase-9 Inhibitor in Ischemia-Reperfusion Injury

Ischemia-reperfusion injury, a common cause of tissue damage in conditions like stroke, myocardial infarction, and organ transplantation, triggers a cascade of events leading to programmed cell death (apoptosis).[1][6][7] The intrinsic pathway of apoptosis is a key mediator of this damage, with caspase-9 acting as a critical initiator caspase.[2][3][8] this compound is hypothesized to be a selective inhibitor of caspase-9, thereby preventing the activation of downstream executioner caspases and protecting tissues from apoptotic cell death during reperfusion.[2][9][10]

Hypothesized Signaling Pathway for this compound in I/R Injury:

G cluster_0 Ischemia-Reperfusion Injury cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway cluster_2 Therapeutic Intervention I_R_Injury I/R Injury (Oxidative Stress, etc.) Mitochondrion Mitochondrion I_R_Injury->Mitochondrion triggers Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c leads to Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes DTS201 This compound DTS201->Caspase9 inhibits

Caption: Hypothesized mechanism of this compound in inhibiting I/R-induced apoptosis.

Hypothesis 2: this compound as a Doxorubicin Prodrug in Oncology

DTS-201 has also been described as a peptidic prodrug of the widely used chemotherapeutic agent doxorubicin.[4][5] In this context, DTS-201 remains inactive in the systemic circulation, minimizing off-target toxicity.[4] In the tumor microenvironment, specific overexpressed enzymes cleave the peptide moiety, releasing doxorubicin to exert its cytotoxic effects on cancer cells.[5]

Tumor-Specific Activation of DTS-201 (Doxorubicin Prodrug):

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment DTS201_inactive DTS-201 (Inactive Prodrug) Healthy_Tissues Healthy Tissues (Low Enzyme Activity) DTS201_inactive->Healthy_Tissues No significant activation Tumor_Enzymes Tumor-Specific Enzymes (e.g., Neprilysin, TOP) DTS201_inactive->Tumor_Enzymes Enzymatic Cleavage Doxorubicin Active Doxorubicin Tumor_Enzymes->Doxorubicin Cancer_Cell Cancer Cell Doxorubicin->Cancer_Cell Induces Cytotoxicity Cell_Death Cell Death Cancer_Cell->Cell_Death

Caption: Activation mechanism of DTS-201 as a doxorubicin prodrug in the tumor microenvironment.

Animal Models for Efficacy Testing

The choice of animal model is critical and depends on the therapeutic hypothesis being tested.

Models for Ischemia-Reperfusion Injury (Caspase-9 Inhibition)

Rodent models are widely used due to their cost-effectiveness, ease of handling, and the availability of established surgical procedures.[1]

  • Myocardial Ischemia-Reperfusion (Mouse/Rat): This model mimics acute myocardial infarction. It typically involves the temporary ligation of a coronary artery (e.g., the left anterior descending artery) followed by reperfusion.[7][11]

  • Cerebral Ischemia-Reperfusion (Mouse/Rat): Commonly induced by transient middle cerebral artery occlusion (tMCAO), this model is relevant for stroke research.

  • Renal Ischemia-Reperfusion (Mouse/Rat): Involves clamping the renal pedicle to induce ischemia, followed by removal of the clamp to allow reperfusion. This model is relevant for acute kidney injury.

  • Retinal Vein Occlusion (RVO) (Mouse): Laser-induced RVO is an established model to study retinal ischemic conditions.[9][10]

Models for Oncology (Doxorubicin Prodrug)
  • Xenograft Models (Immunocompromised Mice): Human cancer cell lines (e.g., prostate, breast, lung) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID).[4] This allows for the evaluation of efficacy against human tumors.

  • Syngeneic Models (Immunocompetent Mice): Mouse tumor cell lines are implanted into mice of the same genetic background. These models are useful for studying the interplay between the drug and the host immune system.

Experimental Protocols

Protocol 1: Efficacy of this compound in a Mouse Model of Myocardial I/R Injury

Objective: To determine if this compound reduces infarct size and improves cardiac function following myocardial ischemia-reperfusion.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (vehicle to be determined based on solubility)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • Ventilator

  • Suture for coronary artery ligation (e.g., 8-0 silk)

  • Triphenyltetrazolium chloride (TTC) stain

  • Echocardiography equipment

Experimental Workflow:

G Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Groups (Sham, Vehicle, DTS-201) Acclimatization->Randomization Baseline_Echo Baseline Echocardiography Randomization->Baseline_Echo Drug_Admin DTS-201 / Vehicle Administration (e.g., IV, IP) Baseline_Echo->Drug_Admin Surgery Myocardial I/R Surgery (e.g., 30 min Ischemia) Drug_Admin->Surgery Reperfusion Reperfusion (e.g., 24 hours) Surgery->Reperfusion Followup_Echo Follow-up Echocardiography Reperfusion->Followup_Echo Sacrifice Euthanasia & Heart Collection Followup_Echo->Sacrifice Analysis Infarct Size (TTC Staining) Biochemical Assays (Caspase activity) Sacrifice->Analysis

Caption: Workflow for testing this compound in a myocardial I/R model.

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on a ventilator. Perform a left thoracotomy to expose the heart.

  • Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a slipknot. Successful ligation is confirmed by the blanching of the anterior ventricular wall. Maintain ischemia for a set period (e.g., 30-60 minutes).[1]

  • Drug Administration: Administer this compound or vehicle at a predetermined time point (e.g., just before reperfusion).

  • Reperfusion: Release the slipknot to allow blood flow to resume.

  • Post-operative Care: Close the chest, recover the animal from anesthesia, and provide appropriate post-operative care.

  • Endpoint Analysis (e.g., at 24 hours):

    • Cardiac Function: Perform echocardiography to measure parameters like ejection fraction and fractional shortening.

    • Infarct Size Measurement: Euthanize the animal, excise the heart, and slice it. Stain the slices with TTC. The non-infarcted (viable) tissue will stain red, while the infarcted area will remain pale. Calculate the infarct size as a percentage of the area at risk.

    • Biochemical Analysis: Homogenize heart tissue to measure caspase-3 and caspase-9 activity using colorimetric or fluorometric assays.

Protocol 2: Efficacy of this compound in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound (as a doxorubicin prodrug) in a human prostate cancer xenograft model.

Materials:

  • Male immunodeficient mice (e.g., athymic nude)

  • Human prostate cancer cells (e.g., PC-3)

  • Matrigel

  • This compound and free doxorubicin for comparison

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation: Culture PC-3 cells under standard conditions. Inoculate mice subcutaneously with a suspension of PC-3 cells and Matrigel.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, Doxorubicin, DTS-201 at various doses).

  • Treatment: Administer treatments intravenously according to a predetermined schedule (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor body weight as an indicator of systemic toxicity.

    • Clinical Observations: Observe animals for any signs of distress or adverse effects.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period.

  • Analysis:

    • Compare the tumor growth curves between treatment groups.

    • Calculate tumor growth inhibition (TGI).

    • Excise tumors for histological analysis or to measure the expression of enzymes like neprilysin.[4]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound in Myocardial I/R Model

Treatment Group (n=10/group)Infarct Size (% of AAR)Ejection Fraction (%) (24h post-I/R)Caspase-9 Activity (RFU/mg protein)
Sham0 ± 055.2 ± 3.1105.3 ± 15.2
Vehicle45.8 ± 5.330.1 ± 4.5450.7 ± 55.8
DTS-201 (1 mg/kg)30.2 ± 4.140.5 ± 3.8225.1 ± 30.4
DTS-201 (5 mg/kg)21.5 ± 3.9 48.9 ± 4.2150.6 ± 21.9**
Data are presented as Mean ± SD. AAR = Area at Risk. *p < 0.05, *p < 0.01 vs. Vehicle.

Table 2: Anti-Tumor Efficacy of this compound in PC-3 Xenograft Model

Treatment Group (n=8/group)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle1502 ± 210-+5.2 ± 1.5
Doxorubicin (2 mg/kg)855 ± 15043.1-10.3 ± 2.1
DTS-201 (8 mg/kg)910 ± 18039.4-1.5 ± 1.8#
DTS-201 (16 mg/kg)550 ± 125**63.4-3.1 ± 2.0#
*Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle. #p < 0.05 vs. Doxorubicin.

Conclusion

These application notes provide a robust framework for the preclinical evaluation of this compound. By selecting the appropriate animal model based on the therapeutic hypothesis, researchers can generate critical efficacy and safety data. The detailed protocols for both ischemia-reperfusion injury and oncology models, coupled with clear methods for data analysis and presentation, will facilitate the comprehensive assessment of this compound's therapeutic potential.

References

Application Notes and Protocols for the Quantification of DTS-201 Sodium in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTS-201 sodium is a peptidic prodrug of the widely used chemotherapeutic agent, Doxorubicin.[1][2] This prodrug design aims to enhance the therapeutic index of Doxorubicin by targeting its release to the tumor microenvironment. DTS-201 consists of a tetrapeptide portion linked to Doxorubicin, which is designed to be cleaved by endopeptidases that are overexpressed in the vicinity of tumors.[1][2] This targeted activation releases the active Doxorubicin, thereby concentrating its cytotoxic effects on cancer cells while minimizing systemic toxicity.

Accurate quantification of this compound and its metabolites, including the active principle Doxorubicin, in biological matrices is paramount for preclinical and clinical development. Pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies rely on robust and validated bioanalytical methods to understand the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its active form.

These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of a Doxorubicin-peptide conjugate prodrug, analogous to this compound, and its key metabolites in plasma. The primary recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and selectivity for the simultaneous quantification of the prodrug and its metabolites.

Signaling Pathway and Activation of DTS-201

DTS-201 is designed to remain inactive in systemic circulation, thereby reducing off-target toxicity. Upon reaching the tumor microenvironment, it is activated by specific enzymes. The tetrapeptide moiety is cleaved by tumor-associated peptidases, leading to the release of an intermediate metabolite which is then further processed intracellularly to yield the active Doxorubicin. Doxorubicin exerts its anticancer effects by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to apoptosis of the cancer cells.

DTS201_Activation_Pathway cluster_extracellular Extracellular Space (Tumor Microenvironment) cluster_intracellular Intracellular Space (Cancer Cell) DTS-201 DTS-201 Intermediate_Metabolite Intermediate_Metabolite DTS-201->Intermediate_Metabolite Tumor Endopeptidases Active_Doxorubicin Active_Doxorubicin Intermediate_Metabolite->Active_Doxorubicin Intracellular Peptidases DNA_Damage DNA_Damage Active_Doxorubicin->DNA_Damage Inhibition of Topoisomerase II Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Proposed activation pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of a Doxorubicin-peptide conjugate (Dox-Con), an intermediate metabolite (Leu-Dox), and the active drug (Doxorubicin) in plasma. This data is based on a method developed for a similar peptide-doxorubicin prodrug and serves as a representative example.[3]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)
Doxorubicin-Peptide ConjugateDog/Rat Plasma5 - 10005
Leucine-DoxorubicinDog Plasma1 - 2001
Rat Plasma6 - 2006
DoxorubicinDog/Rat Plasma0.5 - 1000.5

Table 2: Precision and Accuracy

AnalyteMatrixConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% of Nominal)
Doxorubicin-Peptide Conjugate Dog Plasma15≤ 15≤ 16Within ±15
250≤ 15≤ 16Within ±15
750≤ 15≤ 16Within ±15
Leucine-Doxorubicin Dog Plasma3≤ 15≤ 16Within ±15
50≤ 15≤ 16Within ±15
150≤ 15≤ 16Within ±15
Doxorubicin Dog Plasma1.5≤ 15≤ 16Within ±15
25≤ 15≤ 16Within ±15
75≤ 15≤ 16Within ±15

Note: The precision and accuracy values are presented as ranges based on the cited literature and are expected to be within 15% (or 20% at the LLOQ) as per regulatory guidelines.

Experimental Protocol: LC-MS/MS Quantification of Doxorubicin-Peptide Conjugate and Metabolites in Plasma

This protocol is based on the method described by Mazuel et al. (2003) for a doxorubicin-peptide conjugate prodrug.[3]

1. Objective

To provide a detailed procedure for the simultaneous quantification of a doxorubicin-peptide conjugate (Dox-Con), Leucine-Doxorubicin (Leu-Dox), and Doxorubicin (Dox) in plasma samples using LC-MS/MS.

2. Materials and Reagents

  • Doxorubicin-peptide conjugate, Leu-Dox, and Doxorubicin reference standards

  • Internal Standard (IS) - a suitable analogue

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Sodium trifluoroacetate

  • Water (ultrapure, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., Bond Elut C8)

  • Plasma (e.g., Dog or Rat)

3. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Waters Oasis HLB, 2.1 x 30 mm, 3.5 µm)

4. Sample Preparation (Solid-Phase Extraction)

SPE_Workflow start Start: Plasma Sample condition Condition SPE Cartridge (e.g., Methanol, Water) start->condition load Load Plasma Sample condition->load wash Wash Cartridge (e.g., Water, 5% Methanol) load->wash elute Elute Analytes (e.g., Chloroform-Methanol 2:1) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase (e.g., Acetonitrile/0.1% Formic Acid) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End: Data Acquisition inject->end

Figure 2: Solid-Phase Extraction (SPE) workflow for plasma samples.

5. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Column: Waters Oasis HLB, 2.1 x 30 mm, 3.5 µm

    • Mobile Phase A: 5 µM Sodium trifluoroacetate in 0.1% aqueous formic acid

    • Mobile Phase B: Acetonitrile

    • Gradient: A solvent gradient is used to elute the analytes. The specific gradient profile should be optimized to achieve good separation of the analytes and internal standard.

    • Flow Rate: To be optimized (e.g., 0.2-0.4 mL/min)

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Selected Reaction Monitoring (SRM)

    • SRM Transitions:

      • Dox-Con: To be determined based on the specific peptide sequence.

      • Leu-Dox: To be determined.

      • Doxorubicin: Precursor ion [M+H]+ → Product ion (e.g., m/z 544.2 → 397.1)

      • Internal Standard: To be determined.

    • Note: The specific SRM transitions, collision energies, and other MS parameters need to be optimized for the specific instrument used.

6. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of the analytes and a constant concentration of the internal standard into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Process calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a weighted linear regression for analysis.

7. Data Analysis

  • Integrate the peak areas for the analytes and the internal standard in the SRM chromatograms.

  • Calculate the peak area ratios.

  • Determine the concentrations of the analytes in the unknown samples using the calibration curve.

Conclusion

The successful development and validation of a robust bioanalytical method, such as the LC-MS/MS protocol outlined above, is a critical component in the drug development pipeline for novel therapeutics like this compound. The ability to accurately quantify the prodrug and its metabolites in biological matrices provides essential data for understanding the pharmacokinetic profile and ensuring the safety and efficacy of the drug candidate. The provided information serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of peptide-doxorubicin conjugates.

References

Application Notes and Protocols: Investigating DTS-201 Sodium in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTS-201 sodium (also known as CPI-0004Na) is a tumor-selective peptidic prodrug of the widely used chemotherapeutic agent, doxorubicin.[1][2] This targeted approach aims to enhance the therapeutic index of doxorubicin by increasing its concentration at the tumor site while minimizing systemic toxicity, particularly cardiotoxicity.[2][3] This document provides a comprehensive overview of this compound and outlines detailed protocols for the preclinical evaluation of its potential in combination with other chemotherapeutic agents.

Disclaimer: The development of this compound appears to have been discontinued or is not actively being reported in publicly available literature. The information presented herein is based on earlier preclinical and Phase I clinical trial data. The combination therapy protocols described are hypothetical and intended for research purposes only.

Mechanism of Action

DTS-201 is designed to be inactive in systemic circulation. Its activation is contingent on the enzymatic cleavage of its peptide linker by specific peptidases, primarily neprilysin (NEP, CD10) and thimet oligopeptidase (TOP), which are overexpressed in the microenvironment of various solid tumors.[2] This tumor-specific activation releases leucyl-doxorubicin, which can then be further processed intracellularly to liberate the active cytotoxic agent, doxorubicin. Doxorubicin exerts its anti-cancer effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.

cluster_extracellular Extracellular Space (Tumor Microenvironment) cluster_intracellular Intracellular Space (Tumor Cell) DTS_201 This compound (Inactive Prodrug) NEP_TOP Neprilysin (NEP) & Thimet Oligopeptidase (TOP) DTS_201->NEP_TOP Cleavage L_Dox Leucyl-Doxorubicin (Intermediate) NEP_TOP->L_Dox L_Dox_in Leucyl-Doxorubicin L_Dox->L_Dox_in Cellular Uptake Peptidases Intracellular Peptidases L_Dox_in->Peptidases Cleavage Doxorubicin Doxorubicin (Active Drug) Peptidases->Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA Apoptosis Apoptosis DNA->Apoptosis

Figure 1: this compound Activation Pathway.

Preclinical and Clinical Data (Monotherapy)

Preclinical studies have demonstrated a favorable safety profile and enhanced anti-tumor efficacy of DTS-201 compared to conventional doxorubicin in various xenograft models. A Phase I clinical trial established the safety and recommended Phase II dose of DTS-201 as a monotherapy in patients with advanced solid tumors.

Parameter This compound Doxorubicin Reference
Maximum Tolerated Dose (MTD) in Phase I Trial 400 mg/m² (equivalent to 225 mg/m² doxorubicin)N/A[4]
Dose-Limiting Toxicities (DLTs) Diarrhea, vomiting, neutropeniaN/A[4]
Adverse Events (Grade 3-4) NeutropeniaN/A[4]
Cardiac Toxicity No severe drug-related cardiac events observedKnown risk of cardiotoxicity[3][4]
Antitumor Activity (Phase I) Confirmed partial response in a soft-tissue sarcoma patientN/A[4]
Xenograft Model DTS-201 Efficacy (Treated vs. Control) Doxorubicin Efficacy (Treated vs. Control) Reference
Prostate Cancer Improved therapeutic index-[2][3]
Breast Cancer Improved therapeutic index-[2][3]
Lung Cancer (NCI-H1299) 17% (at 80 mg/kg)Inactive at MTD[2]

Hypothetical Protocols for Combination Studies

While no data exists for DTS-201 in combination therapies, its active moiety, doxorubicin, is a cornerstone of many combination regimens. The following protocols are proposed as a starting point for preclinical investigations.

I. In Vitro Cytotoxicity Assays

Objective: To determine the synergistic, additive, or antagonistic effects of DTS-201 in combination with other chemotherapeutic agents in cancer cell lines with varying levels of neprilysin and thimet oligopeptidase expression.

Materials:

  • Cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung)

  • This compound

  • Combination agents (e.g., cisplatin, paclitaxel, cyclophosphamide)

  • Cell culture media and supplements

  • Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of DTS-201 and the combination agent. Create a dilution series for each drug.

  • Treatment: Treat cells with either DTS-201 alone, the combination agent alone, or a combination of both at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cytotoxicity Assessment: Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for each agent alone and in combination. Use the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

II. In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy and safety of DTS-201 in combination with another chemotherapeutic agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • This compound

  • Combination agent

  • Calipers for tumor measurement

  • Animal weighing scale

Protocol:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

  • Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle control, DTS-201 alone, Combination agent alone, DTS-201 + Combination agent).

  • Treatment Administration: Administer the drugs according to a predetermined dosing schedule and route of administration.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups.

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis Implantation Tumor Cell Implantation Growth Tumor Growth (100-200 mm³) Implantation->Growth Randomization Randomization Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle DTS_201 DTS-201 Alone Randomization->DTS_201 Chemo Chemotherapy Alone Randomization->Chemo Combo DTS-201 + Chemo Randomization->Combo Measurements Tumor Volume & Body Weight Vehicle->Measurements DTS_201->Measurements Chemo->Measurements Combo->Measurements Endpoint Study Endpoint Measurements->Endpoint Analysis Efficacy & Toxicity Analysis Endpoint->Analysis

Figure 2: In Vivo Combination Study Workflow.

Critical Considerations for Combination Therapy

Neprilysin Expression and Activity

The efficacy of DTS-201 is critically dependent on the presence and activity of neprilysin and thimet oligopeptidase in the tumor microenvironment. When considering a combination partner, it is crucial to assess its potential impact on the expression and activity of these enzymes.

  • Recommendation: Before initiating in vivo combination studies, characterize the expression levels of neprilysin and thimet oligopeptidase in the selected tumor model.

Interaction with Neprilysin Inhibitors

A significant concern is the potential for negative drug-drug interactions with neprilysin inhibitors. Drugs such as sacubitril (a component of the heart failure medication Entresto®) are designed to inhibit neprilysin. Co-administration of DTS-201 with a neprilysin inhibitor would likely inhibit the activation of the prodrug, thereby reducing its anti-tumor efficacy.

  • Caution: Avoid the co-administration of DTS-201 with known neprilysin inhibitors. If a potential combination agent is suspected of affecting neprilysin activity, in vitro enzymatic assays should be conducted to rule out any inhibitory effects.

Conclusion

This compound represents a promising, albeit currently dormant, approach to targeted doxorubicin delivery. While there is no published data on its use in combination with other chemotherapeutics, its mechanism of action and the established role of doxorubicin in combination regimens provide a strong rationale for such investigations. The hypothetical protocols and critical considerations outlined in this document offer a framework for researchers to explore the potential of DTS-201 in novel combination cancer therapies, with a crucial emphasis on understanding its unique enzymatic activation pathway.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by DTS-201 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTS-201 is a prodrug of doxorubicin, a potent and widely utilized anthracycline antibiotic in cancer chemotherapy.[1] The strategic design of DTS-201 allows for its targeted activation within the tumor microenvironment.[1] Extracellular enzymes that are overexpressed in the vicinity of tumors cleave DTS-201, releasing an intermediate, leucyl-doxorubicin (L-dox), which can then penetrate cancer cells.[1] Intracellular peptidases subsequently cleave L-dox to release the active cytotoxic agent, doxorubicin.[1] Doxorubicin exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, or programmed cell death.

These application notes provide a comprehensive guide for the analysis of apoptosis induced by DTS-201 sodium using flow cytometry. The primary method detailed is the Annexin V and Propidium Iodide (PI) assay, a robust and widely accepted technique for the quantitative assessment of apoptotic and necrotic cell populations.[2][3][4][5]

Principle of Apoptosis Detection by Annexin V/PI Staining

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[4][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) for detection by flow cytometry.[4][6] This allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[3][4] It is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence.[3][4]

By using both Annexin V and PI, it is possible to distinguish between four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Data Presentation

The following tables present hypothetical quantitative data from a dose-response and time-course experiment analyzing apoptosis in a cancer cell line (e.g., MCF-7) treated with this compound.

Table 1: Dose-Dependent Induction of Apoptosis by this compound at 48 hours

This compound (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
185.6 ± 3.58.9 ± 1.25.5 ± 0.8
562.3 ± 4.225.4 ± 2.812.3 ± 1.5
1035.8 ± 5.142.1 ± 3.922.1 ± 2.7
2015.4 ± 3.855.9 ± 4.528.7 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction by 10 µM this compound

Time (hours)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
096.1 ± 1.82.1 ± 0.31.8 ± 0.2
1280.5 ± 3.312.3 ± 1.57.2 ± 0.9
2460.2 ± 4.128.7 ± 2.511.1 ± 1.3
4835.8 ± 5.142.1 ± 3.922.1 ± 2.7
7218.9 ± 3.935.2 ± 4.145.9 ± 3.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • This compound (or a suitable doxorubicin compound)

  • Cancer cell line of interest (e.g., MCF-7, HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • Hemocytometer or automated cell counter

Protocol for Induction of Apoptosis
  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle-treated control.

  • Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

Protocol for Annexin V/PI Staining and Flow Cytometry Analysis
  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells from the culture vessel to a 15 mL conical tube.

    • Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the trypsinized cells with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[2][6]

  • Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[2]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

    • Use appropriate laser lines for excitation (e.g., 488 nm for FITC and PI).

    • Collect fluorescence emission using appropriate filters (e.g., ~530 nm for FITC and >670 nm for PI).

    • Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained control samples.[2]

Mandatory Visualizations

Signaling Pathway of Doxorubicin-Induced Apoptosis

Doxorubicin, the active metabolite of DTS-201, induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), DNA damage, activation of caspases, and ultimately, programmed cell death.

Doxorubicin_Apoptosis_Pathway DTS201 This compound Doxorubicin Doxorubicin (Active Drug) DTS201->Doxorubicin Tumor Microenvironment Activation ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage Doxorubicin->DNA_Damage Death_Receptor Death Receptors (e.g., Fas) Doxorubicin->Death_Receptor Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Bcl2 Bcl-2/Bcl-xL Inhibition p53->Bcl2 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Caspase8->Caspase3

Caption: Doxorubicin-induced apoptosis signaling pathways.

Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the key steps in the experimental workflow for analyzing this compound-induced apoptosis.

Flow_Cytometry_Workflow Start Start: Seed Cells Treat Treat cells with This compound Start->Treat Incubate Incubate for defined time points Treat->Incubate Harvest Harvest Cells (Adherent & Suspension) Incubate->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate_Stain Incubate 15-20 min at RT in dark Stain->Incubate_Stain Analyze Analyze on Flow Cytometer Incubate_Stain->Analyze End End: Data Analysis Analyze->End

Caption: Experimental workflow for apoptosis analysis.

Logical Relationship of Cell Populations in Annexin V/PI Assay

This diagram illustrates the classification of cell populations based on Annexin V and PI staining.

Annexin_V_PI_Populations cluster_quadrants Flow Cytometry Quadrants cluster_axes Q3 Q3: Live Cells (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic/Necrotic (Annexin V+ / PI+) X_axis Annexin V Staining → Y_axis PI Staining →

Caption: Cell population gating in Annexin V/PI assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Doxorubicin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the chemotherapeutic agent doxorubicin and its prodrugs, such as DTS-201. While direct evidence for "DTS-201 sodium resistance" is not prevalent in current literature, this guide addresses general doxorubicin resistance mechanisms with a special focus on the potential influence of sodium homeostasis, a factor implicated in multidrug resistance.

Frequently Asked Questions (FAQs)

Q1: What is DTS-201 and how does it work?

DTS-201 is a prodrug of the widely used anti-cancer drug doxorubicin.[1] It is designed to remain inactive in the bloodstream and healthy tissues.[1] Upon reaching the tumor microenvironment, specific enzymes that are overexpressed by cancer cells cleave DTS-201, releasing the active doxorubicin to exert its cytotoxic effects.[1][2] This targeted delivery aims to improve the therapeutic window and reduce systemic toxicity compared to conventional doxorubicin administration.[2][3]

Q2: My cancer cells are showing reduced sensitivity to DTS-201/doxorubicin. What are the common mechanisms of resistance?

Resistance to doxorubicin, the active component of DTS-201, can arise from various mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a primary mechanism. These pumps actively remove doxorubicin from the cancer cell, reducing its intracellular concentration and thus its effectiveness.[4][5]

  • Alteration of the Drug Target: Mutations in topoisomerase II, the enzyme targeted by doxorubicin, can prevent the drug from binding effectively.[6]

  • Altered Cellular Metabolism: Cancer cells can adapt their metabolic pathways to detoxify the drug or repair the DNA damage it causes.[6]

  • Evasion of Apoptosis: Cancer cells may upregulate anti-apoptotic proteins or downregulate pro-apoptotic proteins to resist programmed cell death induced by doxorubicin.[7]

  • Tumor Microenvironment: Factors within the tumor microenvironment, such as altered ion concentrations (including sodium), can contribute to drug resistance.[8][9]

Q3: How can sodium concentration influence doxorubicin resistance?

While not specific to DTS-201, studies have shown that high intracellular sodium concentrations can contribute to drug resistance in cancer cells. For instance, high salt conditions have been shown to induce the expression of P-glycoprotein (P-gp), a key drug efflux pump, in breast cancer cells.[9][10] The tumor microenvironment often exhibits an altered ionic composition, which can impact cancer cell behavior, including proliferation and drug resistance.[8]

Troubleshooting Guide: Investigating Doxorubicin Resistance

If you are observing reduced efficacy of DTS-201 or doxorubicin in your cancer cell line, the following troubleshooting steps can help you identify the potential resistance mechanism.

Observation Potential Cause Suggested Experiment
Reduced intracellular doxorubicin accumulation.Increased drug efflux via ABC transporters (e.g., P-gp).See Protocol 1: Drug Accumulation Assay .
No change in intracellular drug accumulation, but reduced cell death.Alteration of the drug target (Topoisomerase II) or evasion of apoptosis.Western blot for Topoisomerase II expression and key apoptosis markers (e.g., cleaved caspase-3, Bcl-2 family proteins).
Resistance is observed in 3D cultures or in vivo models but not in 2D cultures.Influence of the tumor microenvironment, potentially including altered sodium homeostasis.See Protocol 2: Investigating the Role of Extracellular Sodium on Doxorubicin Sensitivity .

Experimental Protocols

Protocol 1: Drug Accumulation Assay

Objective: To determine if reduced intracellular accumulation of doxorubicin is contributing to resistance.

Methodology:

  • Cell Seeding: Seed both the resistant and the parental (sensitive) cancer cell lines in 24-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Drug Incubation: Treat the cells with a known concentration of doxorubicin (e.g., 10 µM) for various time points (e.g., 30, 60, 120 minutes). To investigate the role of P-gp, include a condition where cells are pre-treated with a P-gp inhibitor (e.g., verapamil or tariquidar) for 1 hour before adding doxorubicin.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular drug. Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the intracellular doxorubicin concentration using a fluorescence plate reader (excitation ~480 nm, emission ~590 nm). Normalize the fluorescence signal to the total protein concentration of each sample.

  • Data Analysis: Compare the intracellular doxorubicin concentration between the resistant and sensitive cell lines, with and without the P-gp inhibitor.

Protocol 2: Investigating the Role of Extracellular Sodium on Doxorubicin Sensitivity

Objective: To assess the impact of extracellular sodium concentration on doxorubicin efficacy.

Methodology:

  • Media Preparation: Prepare cell culture media with varying concentrations of sodium chloride (NaCl), for example:

    • Hypotonic (e.g., 100 mM NaCl)

    • Isotonic (standard media, ~140 mM NaCl)

    • Hypertonic (e.g., 180 mM NaCl)

    • Ensure to adjust the osmolarity of the control medium with a non-ionic substance like mannitol to distinguish between osmotic stress and specific ion effects.

  • Cell Treatment: Seed your cancer cells in 96-well plates and allow them to adhere. Replace the standard medium with the prepared media containing different sodium concentrations. Treat the cells with a dose range of doxorubicin for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the dose-response curves for doxorubicin in each sodium concentration. Compare the IC50 values to determine if altered extracellular sodium affects doxorubicin sensitivity.

Signaling Pathways and Workflows

Doxorubicin Mechanism of Action and Resistance

Doxorubicin_Mechanism_and_Resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Dox_in Doxorubicin (intracellular) DNA DNA Dox_in->DNA Intercalates TopoII Topoisomerase II Dox_in->TopoII Inhibits Pgp P-gp Efflux Pump Dox_in->Pgp TopoII_mut Mutated Topo II Dox_in->TopoII_mut Ineffective binding DNA_damage DNA Damage DNA->DNA_damage TopoII->DNA Acts on Apoptosis Apoptosis DNA_damage->Apoptosis Dox_out Doxorubicin (extracellular) Pgp->Dox_out Efflux Anti_apoptosis Anti-apoptotic Proteins Anti_apoptosis->Apoptosis Inhibits Dox_out->Dox_in Enters cell

Caption: Mechanism of doxorubicin action and key resistance pathways.

Experimental Workflow for Investigating Doxorubicin Resistance

Experimental_Workflow start Observation: Reduced Doxorubicin Efficacy drug_accum Protocol 1: Drug Accumulation Assay start->drug_accum sodium_sens Protocol 2: Sodium Sensitivity Assay start->sodium_sens outcome1 Reduced Accumulation drug_accum->outcome1 Result outcome2 Normal Accumulation drug_accum->outcome2 Result western Western Blot: Topo II & Apoptosis Markers conclusion2 Conclusion: Target Alteration or Apoptosis Evasion western->conclusion2 outcome3 Sodium-dependent Sensitivity sodium_sens->outcome3 Result conclusion1 Conclusion: Efflux Pump Overexpression outcome1->conclusion1 outcome2->western conclusion3 Conclusion: Ion Homeostasis Involved in Resistance outcome3->conclusion3

Caption: Troubleshooting workflow for doxorubicin resistance.

References

Technical Support Center: Improving the Oral Bioavailability of DTS-201 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of DTS-201 sodium, a compound characterized by low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the gastrointestinal (GI) tract.[1][2][3] Factors that contribute to this issue include:

  • Low Aqueous Solubility: this compound's chemical structure leads to limited solubility in the aqueous environment of the GI tract, which is a prerequisite for absorption.[4]

  • Slow Dissolution Rate: Due to its poor solubility, the rate at which this compound dissolves from a solid dosage form is often slow, limiting the concentration of the drug available for absorption.[2][5]

Q2: How does the Biopharmaceutical Classification System (BCS) apply to this compound?

Based on its characteristics of low solubility and anticipated high permeability, this compound is classified as a BCS Class II compound.[4]

  • BCS Class II (Low Solubility, High Permeability): For these compounds, the primary barrier to oral absorption is the poor dissolution in GI fluids. Therefore, formulation strategies that enhance the dissolution rate are the most effective for improving bioavailability.[4]

Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the solubility challenges of this compound:[1][2][5][6]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix at a molecular level can prevent crystallization and significantly enhance its dissolution rate and apparent solubility.[6][7]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][6]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the GI tract.[1][2]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity can increase its aqueous solubility by providing a hydrophilic exterior.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the development and testing of this compound formulations.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low in vitro dissolution of the amorphous solid dispersion (ASD) formulation. 1. Drug Recrystallization: The amorphous form may have converted back to the more stable, less soluble crystalline form. 2. Inadequate Polymer Selection: The chosen polymer may not be effectively inhibiting crystallization or maintaining a supersaturated state. 3. Poor Wettability: The formulation may not be easily wetted by the dissolution medium.1. Verify Amorphous State: Use techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the physical state of the drug in the ASD. 2. Optimize Polymer and Drug Loading: Screen different polymers (e.g., HPMCAS, PVP/VA) and adjust the drug-to-polymer ratio. 3. Incorporate Surfactants: Add a suitable surfactant to the formulation or dissolution medium to improve wettability.
High variability in in vivo pharmacokinetic (PK) data. 1. Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption.[8] 2. Formulation Instability: The formulation may be physically or chemically unstable in the GI environment. 3. Precipitation in the GI Tract: The drug may initially dissolve but then precipitate into a less soluble form.1. Conduct Fed vs. Fasted Studies: Design preclinical PK studies with controlled feeding protocols to assess the impact of food.[9] 2. Evaluate Formulation Stability: Test the stability of the formulation in simulated gastric and intestinal fluids. 3. Use Precipitation Inhibitors: Incorporate polymers that can maintain supersaturation and prevent drug precipitation in the gut.
Caco-2 permeability assay shows low apparent permeability (Papp). 1. Poor Solubility in Assay Buffer: If the compound is not fully dissolved in the transport buffer, permeability will be underestimated. 2. Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the apical (lumen) side. 3. Poor Monolayer Integrity: The Caco-2 cell monolayer may not be fully intact, leading to inaccurate results.1. Ensure Solubilization: Use a co-solvent (e.g., DMSO, up to 1%) in the transport buffer, ensuring it does not affect cell viability. 2. Conduct Bidirectional Permeability Assay: Measure permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[10] Consider co-dosing with a known P-gp inhibitor. 3. Verify Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be within the lab's established range.[11][12]
The ASD formulation shows physical instability during storage (e.g., crystallization). 1. Hygroscopicity: The formulation may be absorbing moisture from the environment, which can act as a plasticizer and promote crystallization.[13] 2. High Drug Loading: A high drug-to-polymer ratio can increase the tendency for the drug to recrystallize. 3. Storage Temperature: Storing the formulation above its glass transition temperature (Tg) can lead to instability.1. Control Storage Conditions: Store the formulation in a desiccated, low-humidity environment. 2. Optimize Drug Loading: Evaluate the physical stability of ASDs with different drug loadings to find the optimal balance between performance and stability. 3. Characterize Thermal Properties: Determine the Tg of the ASD using DSC and ensure storage conditions are well below this temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., HPMCAS-MF, PVP/VA 64)

  • Solvent (e.g., Acetone, Methanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh this compound and the selected polymer in the desired ratio (e.g., 25:75 drug:polymer).

  • Dissolve both components completely in a suitable solvent to form a clear solution.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.

  • Further dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Grind the dried product into a fine powder using a mortar and pestle.

  • Store the resulting ASD powder in a desiccator until further analysis.

  • Characterize the ASD using XRPD and DSC to confirm its amorphous nature.

Protocol 2: In Vitro Dissolution Testing of ASD Formulation

Objective: To evaluate and compare the dissolution profile of the this compound ASD formulation against the pure crystalline drug.

Materials:

  • USP Dissolution Apparatus II (Paddle)

  • Dissolution medium (e.g., Simulated Gastric Fluid (pH 1.2) or Simulated Intestinal Fluid (pH 6.8))

  • This compound ASD formulation

  • Crystalline this compound

  • HPLC for sample analysis

Methodology:

  • Set the dissolution apparatus parameters: 900 mL of dissolution medium at 37 ± 0.5°C, with a paddle speed of 75 RPM.

  • Add an accurately weighed amount of the ASD formulation or crystalline drug (equivalent to a specific dose) to each dissolution vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot (e.g., 5 mL) of the medium.

  • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Plot the percentage of drug dissolved versus time to generate dissolution profiles.

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.[10]

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • This compound

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • LC-MS/MS for sample analysis

Methodology:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[11]

  • Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure integrity.[12]

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Prepare the dosing solution of this compound (e.g., 10 µM) in the transport buffer.

  • For Apical to Basolateral (A-B) transport: Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

  • For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[10]

  • At the end of the incubation, collect samples from both donor and receiver compartments.

  • Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Visualizations

G cluster_0 Bioavailability Enhancement Workflow Start Poorly Soluble this compound Formulation Select Formulation Strategy Start->Formulation ASD Amorphous Solid Dispersion (ASD) Formulation->ASD High energy state Nano Nanosuspension Formulation->Nano Increase surface area Lipid Lipid-Based Formulation Formulation->Lipid Solubilization Characterize In Vitro Characterization ASD->Characterize Nano->Characterize Lipid->Characterize Dissolution Dissolution Testing Characterize->Dissolution Permeability Caco-2 Permeability Characterize->Permeability Optimize Optimize Formulation? Dissolution->Optimize Permeability->Optimize Optimize->Formulation No, Re-formulate InVivo In Vivo PK Study Optimize->InVivo Yes End Successful Bioavailability Enhancement InVivo->End

Caption: Workflow for selecting and optimizing a bioavailability enhancement strategy.

G cluster_1 Troubleshooting In Vivo Variability Start High Variability in PK Data Observed CheckFood Was food effect controlled? Start->CheckFood ConductFoodStudy Conduct Fed vs. Fasted PK Study CheckFood->ConductFoodStudy No CheckStability Is formulation stable in GI fluids? CheckFood->CheckStability Yes ReFormulate Re-formulate ConductFoodStudy->ReFormulate TestStability Perform stability tests in SGF/SIF CheckStability->TestStability No CheckPrecipitation Does drug precipitate post-dissolution? CheckStability->CheckPrecipitation Yes TestStability->ReFormulate AddInhibitor Incorporate precipitation inhibitor in formulation CheckPrecipitation->AddInhibitor Yes End Re-run PK Study CheckPrecipitation->End No AddInhibitor->ReFormulate ReFormulate->End

Caption: Decision tree for troubleshooting high variability in in vivo PK studies.

References

DTS-201 sodium formulation challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is DTS-201?

DTS-201 is an investigational prodrug of the widely used anticancer agent, doxorubicin.[1][2] It is designed for targeted delivery to tumors. The DTS-201 molecule consists of doxorubicin chemically conjugated to a proprietary four-amino acid peptide.[2] This peptide renders the doxorubicin inactive and prevents it from entering healthy cells.[1]

Q2: How does DTS-201 target tumors?

DTS-201 leverages the unique microenvironment of tumors. In the vicinity of a tumor, specific extracellular enzymes, such as endopeptidases that are overexpressed by cancer cells, cleave the peptide from the doxorubicin molecule.[1][2] This releases an intermediate, leucyl-doxorubicin (L-dox), which can then penetrate the cancer cells.[1] Once inside the cell, intracellular peptidases further process L-dox to release free doxorubicin, which then exerts its cytotoxic effects.[1]

Q3: What is the proposed mechanism of action for DTS-201?

The mechanism of action for DTS-201 is a multi-step process designed for tumor-selective activation.

DTS201_Mechanism cluster_bloodstream Bloodstream (Inactive State) cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell DTS201 DTS-201 (Prodrug) Inactive Activation Tumor-Specific Enzymes (e.g., Endopeptidases) DTS201->Activation Circulation to Tumor Site L_Dox Leucyl-Doxorubicin (L-dox) Cell-Permeable Intermediate Activation->L_Dox Peptide Cleavage Intracellular_Activation Intracellular Peptidases L_Dox->Intracellular_Activation Cellular Uptake Doxorubicin Free Doxorubicin Active Cytotoxic Agent Intracellular_Activation->Doxorubicin Activation DNA_Damage DNA Damage & Apoptosis Doxorubicin->DNA_Damage Induces

Caption: DTS-201 activation pathway from inactive prodrug to active cytotoxic agent.

Troubleshooting Guide: Hypothetical DTS-201 Sodium Formulation

This section addresses potential challenges a researcher might face when developing a sodium salt formulation of a peptide-drug conjugate like DTS-201.

Problem Potential Cause Suggested Solution
Poor Solubility of this compound The sodium salt form may not be sufficiently soluble in the desired aqueous buffer. The pH of the formulation buffer may be suboptimal for maintaining solubility.Screen a variety of pharmaceutically acceptable buffers (e.g., phosphate, citrate, tris) at different pH values to identify the optimal conditions for solubility. The use of co-solvents or solubility enhancers such as cyclodextrins could also be explored, with careful consideration of their impact on stability.
Instability and Degradation of the Peptide Linker The peptide linker in DTS-201 could be susceptible to hydrolysis, particularly at non-neutral pH or in the presence of certain excipients. This would lead to premature release of doxorubicin.Conduct forced degradation studies under various stress conditions (pH, temperature, light) to identify the primary degradation pathways. Utilize stabilizing excipients such as antioxidants or chelating agents. Lyophilization of the final formulation can significantly improve long-term stability by removing water.
Variability in Bioavailability Inconsistent absorption and distribution of the prodrug after administration could be due to aggregation of the this compound molecules or interaction with plasma proteins.Employ formulation strategies to prevent aggregation, such as the inclusion of surfactants or polymers. Characterize the plasma protein binding of DTS-201 to understand its pharmacokinetic profile better.
High Viscosity of the Formulation At higher concentrations required for therapeutic efficacy, the this compound formulation may become too viscous for easy administration.Evaluate the use of viscosity-modifying excipients. Alternatively, explore different administration routes or delivery systems that can accommodate more viscous formulations.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

Objective: To determine the equilibrium solubility of this compound in various buffer systems.

Methodology:

  • Prepare a series of buffers (e.g., phosphate buffered saline, citrate buffer, Tris-HCl) at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Analyze the concentration of DTS-201 in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The determined concentration represents the equilibrium solubility of this compound in that specific buffer.

Solubility_Workflow Start Start: Prepare Buffer Solutions Add_DTS201 Add Excess this compound Start->Add_DTS201 Agitate Agitate to Equilibrium Add_DTS201->Agitate Centrifuge Centrifuge Samples Agitate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Analyze Analyze by HPLC Filter->Analyze End End: Determine Solubility Analyze->End

Caption: Experimental workflow for determining the solubility of this compound.

Protocol 2: Stability Analysis of this compound Formulation

Objective: To evaluate the stability of a this compound formulation under accelerated storage conditions.

Methodology:

  • Prepare the final this compound formulation with the selected buffer and excipients.

  • Aliquot the formulation into stability chambers maintained at accelerated conditions (e.g., 40°C / 75% Relative Humidity).

  • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw samples from the stability chambers.

  • Analyze the samples for:

    • Appearance: Visual inspection for color change or precipitation.

    • pH: Measurement of the formulation's pH.

    • Purity and Degradation Products: Using a stability-indicating HPLC method to quantify the amount of intact DTS-201 and any degradation products.

    • Potency: Assay to determine the concentration of the active ingredient.

  • Compare the results to the initial time point (T=0) to assess the stability of the formulation over time.

This structured approach will help researchers systematically address potential formulation challenges and develop a stable and effective this compound drug product.

References

Technical Support Center: Troubleshooting In Vitro Sodium Channel Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on DTS-201: Before proceeding to the troubleshooting guide, it is crucial to clarify the identity of DTS-201. Based on available scientific literature, DTS-201 (also known as CPI-004 Na) is identified as a tetrapeptide prodrug of doxorubicin, an anti-cancer agent.[1] Its mechanism of action involves enzymatic cleavage in the tumor environment to release the cytotoxic agent doxorubicin.[1] Current research does not indicate that DTS-201 is a direct modulator of sodium channels. Therefore, the following troubleshooting guide is provided as a general resource for researchers conducting in vitro experiments with compounds that target sodium channels.

This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during in vitro sodium channel experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. My compound shows inconsistent results between experiments. What are the potential causes?

Inconsistent results can arise from several factors. Systematically investigating each potential source of variability is key to resolving the issue.

  • Compound Stability:

    • Question: Could my compound be degrading in the experimental buffer?

    • Answer: Yes, some compounds are unstable in aqueous solutions over time or are sensitive to light. It is advisable to prepare fresh stock solutions for each experiment and minimize their exposure to light. Consider performing a stability test of your compound in the experimental buffer over the time course of your assay.

  • Cell Health and Passage Number:

    • Question: Does the health or age of my cells affect the results?

    • Answer: Absolutely. Cells should be healthy and in the logarithmic growth phase. High passage numbers can lead to genetic drift and altered expression levels of ion channels. It is recommended to use cells within a defined, low passage number range for all experiments. Regularly check cell viability and morphology.

  • Pipetting and Concentration Errors:

    • Question: How can I be sure my compound concentrations are accurate?

    • Answer: Inaccurate dilutions are a common source of error. Calibrate your pipettes regularly. For serial dilutions, use fresh tips for each dilution step to avoid carryover. Prepare a larger volume of your final compound dilutions to minimize pipetting errors associated with small volumes.

2. I am observing a low signal-to-noise ratio in my fluorescence-based assay. How can I improve it?

A low signal-to-noise ratio can mask the true effect of your compound. Here are some common causes and solutions:

  • Sub-optimal Dye Loading:

    • Question: My fluorescent signal is weak. What can I do?

    • Answer: Ensure that the concentration of your voltage-sensitive or ion-sensitive dye and the loading time are optimized for your cell line. You may need to perform a concentration-response and time-course experiment for the dye itself. Also, ensure that the cells are washed sufficiently to remove extracellular dye, which can contribute to high background fluorescence.

  • Inappropriate Filter Sets:

    • Question: Am I using the correct settings on my plate reader?

    • Answer: Verify that the excitation and emission wavelengths on your fluorescence plate reader are optimal for the specific dye you are using. Consult the dye manufacturer's specifications.

  • Cell Monolayer Confluency:

    • Question: Does the density of my cells in the well matter?

    • Answer: Yes, cell density is critical. A confluent monolayer is often required for a robust signal. However, over-confluency can lead to unhealthy cells and altered channel expression. Optimize your cell seeding density to achieve a consistent and healthy monolayer on the day of the experiment.

3. In my patch-clamp electrophysiology experiments, I'm struggling to get a stable giga-ohm seal. What could be the issue?

Achieving a high-resistance (giga-ohm) seal is fundamental for high-quality patch-clamp recordings.

  • Pipette Quality:

    • Question: Could the problem be with my glass pipettes?

    • Answer: Yes. The shape and cleanliness of the pipette tip are crucial. Ensure your pipette puller is consistently producing pipettes with the desired resistance (typically 2-5 MΩ for whole-cell recordings). Fire-polishing the pipette tip can help in obtaining a better seal.

  • Cell Health:

    • Question: Do unhealthy cells affect seal formation?

    • Answer: Healthy, non-stressed cells with a smooth membrane surface are essential for forming a good seal. Use cells from a culture that is not overly confluent and has been recently passaged.

  • Solutions:

    • Question: Can the recording solutions impact sealing?

    • Answer: Ensure your extracellular and intracellular solutions are filtered (0.22 µm filter) and free of precipitates. The osmolarity of the solutions should also be appropriate for the cells.

4. My sodium channel blocker is causing unexpected cytotoxicity. How can I determine if this is an on-target or off-target effect?

Distinguishing between on-target and off-target effects is critical for accurate interpretation of your results.[2]

  • Control Experiments:

    • Question: What control experiments can I perform?

    • Answer: Use cell lines that do not express the target sodium channel subtype or use siRNA to knock down its expression.[2] If the cytotoxic effect persists, it is likely an off-target effect.[2]

  • Dose-Response Analysis:

    • Question: How can the concentration of my compound provide clues?

    • Answer: On-target effects should occur at concentrations consistent with the known potency of the blocker for the target sodium channel.[2] Off-target effects may appear at significantly higher or lower concentrations.[2]

  • Use of Structurally Unrelated Blockers:

    • Question: Are there other compounds I can use to verify my results?

    • Answer: If a similar biological effect is observed with multiple, structurally distinct sodium channel blockers, it is more likely to be an on-target effect.[2]

Data Presentation: Quantitative Experimental Parameters

For successful and reproducible in vitro sodium channel experiments, it is crucial to maintain consistent and well-defined experimental parameters. The tables below provide typical values for common solutions and voltage protocols used in whole-cell patch-clamp electrophysiology.

Table 1: Composition of Typical Extracellular and Intracellular Solutions

ComponentExtracellular Solution (mM)Intracellular Solution (mM)
NaCl14010
KCl5140
CaCl₂21
MgCl₂12
HEPES1010
Glucose10-
EGTA-11
ATP-Mg-4
GTP-Na-0.3
pH 7.4 with NaOH7.2 with KOH
Osmolarity ~310 mOsm~290 mOsm

Table 2: Example Voltage-Clamp Protocol for Activating Voltage-Gated Sodium Channels

ParameterValuePurpose
Holding Potential-100 mVTo ensure the majority of sodium channels are in a closed, ready-to-activate state.
Test Pulse Voltage-80 mV to +60 mVTo elicit channel opening across a range of depolarizations.
Test Pulse Duration20 msSufficient time to capture the peak inward sodium current.
Inter-pulse Interval5 sTo allow for full recovery of channels from inactivation between pulses.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This method provides a direct measure of ion channel activity with high temporal resolution.

  • Cell Preparation: Plate cells expressing the sodium channel of interest onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ. Fill the pipette with the appropriate intracellular solution and mount it on the headstage of the patch-clamp amplifier.

  • Seal Formation: Approach a single, healthy cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition: Apply a voltage protocol (as described in Table 2) to elicit sodium currents. Record the baseline currents in the absence of the compound.

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak current amplitude at each concentration to determine the effect of the compound on channel function.

Protocol 2: Fluorescence-Based Membrane Potential Assay

This is a higher-throughput method to screen for sodium channel modulators.

  • Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Prepare the fluorescent membrane potential dye according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye solution. Incubate for the optimized time (e.g., 30-60 minutes) at the appropriate temperature.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Signal Measurement (Baseline): Measure the baseline fluorescence using a fluorescence plate reader with the appropriate filter set.

  • Channel Activation: Add a solution containing a sodium channel activator (e.g., veratridine) or a high concentration of potassium to depolarize the membrane and open the channels.

  • Signal Measurement (Post-Stimulation): Immediately after adding the activator, measure the fluorescence again.

  • Data Analysis: Calculate the change in fluorescence in the presence of the test compound compared to control wells to determine its inhibitory or potentiating effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate Cells in Microplate dye_loading Load Cells with Voltage-Sensitive Dye plate_cells->dye_loading add_compound Add Test Compound dye_loading->add_compound baseline_read Read Baseline Fluorescence add_compound->baseline_read add_activator Add Sodium Channel Activator baseline_read->add_activator final_read Read Final Fluorescence add_activator->final_read calculate_response Calculate Fluorescence Change final_read->calculate_response dose_response Generate Dose-Response Curve calculate_response->dose_response determine_potency Determine IC50/EC50 dose_response->determine_potency

Caption: Workflow for a fluorescence-based sodium channel screening assay.

sodium_channel_pathway cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel intracellular Intracellular Na+ extracellular Extracellular Na+ extracellular->Na_channel influx ap Action Potential Propagation intracellular->ap depolarization Membrane Depolarization depolarization->Na_channel opens

References

Technical Support Center: Optimizing DTS-201 Sodium Dosage for Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing DTS-201 sodium in preclinical murine cancer models. This compound is a tumor-selective peptidic prodrug of doxorubicin, designed to enhance the therapeutic index by minimizing systemic toxicity.[1] Its activation is dependent on enzymes like neprilysin and thimet oligopeptidase, which are often overexpressed in the tumor microenvironment.[1] This targeted approach allows for higher doses compared to conventional doxorubicin, leading to improved anti-tumor efficacy with reduced side effects, particularly cardiotoxicity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: DTS-201 is an inactive prodrug that circulates systemically.[2] In the vicinity of tumor tissues, it is cleaved by overexpressed peptidases, such as neprilysin (CD-10) and thimet oligopeptidase (TOP), releasing the active cytotoxic agent, doxorubicin.[1][2] Doxorubicin then intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to cancer cell death.

Q2: Which murine cancer models are suitable for this compound studies?

A2: this compound has shown efficacy in xenograft models of prostate, breast, and lung cancer.[1] Its suitability for other solid tumors depends on the expression levels of activating enzymes like neprilysin and thimet oligopeptidase in the tumor microenvironment.[1][2] Therefore, it is recommended to assess the expression of these enzymes in your specific cancer model before initiating in vivo studies.

Q3: What is a typical starting dose for this compound in mice?

A3: Preclinical studies have shown that this compound can be administered at significantly higher doses than doxorubicin.[1] While specific starting doses can vary based on the tumor model and mouse strain, a dose-finding study is crucial. Based on available data, a starting range of 50-100 mg/kg administered intravenously could be considered, with subsequent dose escalations based on tolerability and efficacy. It is important to note that these are extrapolated estimations, and researchers should carefully review published studies for their specific model.

Q4: How should I monitor for toxicity in mice treated with this compound?

A4: Although this compound has an improved safety profile, monitoring for toxicity is essential. Key parameters to monitor include:

  • Body weight: Daily or bi-weekly measurements. Significant weight loss can indicate toxicity.

  • Clinical signs: Observe for changes in behavior, posture, and activity levels.

  • Complete Blood Count (CBC): To assess for myelosuppression, a known side effect of doxorubicin.

  • Cardiac function: Although less cardiotoxic than doxorubicin, monitoring cardiac biomarkers or performing echocardiography in long-term studies is advisable.[1]

  • Histopathology: Of major organs (heart, liver, kidneys, spleen) at the end of the study.

Q5: What are some common troubleshooting issues and how can I address them?

A5: Please refer to the Troubleshooting Guide section below for a detailed breakdown of potential issues and solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Anti-Tumor Efficacy Low or absent expression of activating enzymes (neprilysin, thimet oligopeptidase) in the tumor model.- Confirm enzyme expression in your tumor cells or tissue via qPCR, Western blot, or immunohistochemistry.- Consider using a different cancer model known to have high expression of these enzymes.
Inadequate drug dosage or treatment schedule.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose (OBD).- Optimize the treatment frequency and duration.
Poor tumor vascularization affecting drug delivery.- Evaluate tumor perfusion using imaging techniques.- Consider co-administration with agents that enhance tumor vascularization.
Significant Body Weight Loss (>20%) Drug toxicity.- Reduce the dose of this compound.- Decrease the frequency of administration.- Provide supportive care, such as nutritional supplements and hydration.
Tumor burden and cachexia.- Monitor tumor growth closely and euthanize animals when they reach humane endpoints.- Consider therapies targeting cachexia if applicable.
Unexpected Animal Deaths Acute toxicity.- Immediately halt the study and perform a thorough necropsy to determine the cause of death.- Re-evaluate the starting dose and dose-escalation protocol.
Off-target effects.- Although designed for tumor selectivity, some level of off-target activation is possible. Analyze major organs for signs of toxicity.
Variable Tumor Response Within a Treatment Group Heterogeneity of the tumor model.- Ensure consistent tumor cell implantation techniques.- Increase the number of animals per group to improve statistical power.
Inconsistent drug administration.- Ensure accurate and consistent intravenous injections. Consider using a catheter for repeated dosing.

Experimental Protocols

General Protocol for a Dose-Finding Study of this compound in a Murine Xenograft Model
  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice) appropriate for the xenograft model.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume bi-weekly using calipers (Volume = 0.5 x Length x Width²).

  • Group Allocation: Randomize mice into treatment and control groups (n=5-10 mice per group).

  • Drug Preparation and Administration: Reconstitute this compound in a sterile vehicle (e.g., saline or 5% dextrose solution). Administer the drug intravenously (i.v.) via the tail vein.

  • Dose Escalation:

    • Starting Dose Cohort: Begin with a conservative dose (e.g., 50 mg/kg).

    • Dose Escalation Cohorts: If the starting dose is well-tolerated, subsequent cohorts can receive escalating doses (e.g., 75 mg/kg, 100 mg/kg, etc.).

    • Treatment Schedule: Administer the drug once a week for 3-4 weeks.

  • Monitoring:

    • Record body weight and tumor volume bi-weekly.

    • Perform clinical observations daily.

    • Collect blood samples for CBC analysis at baseline and at the end of the study.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, exhibit signs of ulceration, or if significant toxicity is observed. Collect tumors and major organs for histopathological analysis.

  • Data Analysis: Compare tumor growth inhibition, body weight changes, and survival rates between treatment and control groups.

Visualizations

Signaling Pathway of this compound Activation and Action

DTS201_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DTS-201 DTS-201 Neprilysin/TOP Neprilysin/TOP DTS-201->Neprilysin/TOP Cleavage Leucyl-Doxorubicin Leucyl-Doxorubicin Doxorubicin Doxorubicin Leucyl-Doxorubicin->Doxorubicin Intracellular Peptidases Neprilysin/TOP->Leucyl-Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation Cell_Death Apoptosis/ Cell Death DNA_Intercalation->Cell_Death Topoisomerase_II_Inhibition->Cell_Death ROS_Generation->Cell_Death

Caption: Mechanism of this compound activation and downstream effects.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow Start Start Tumor_Model_Selection Select Appropriate Murine Cancer Model Start->Tumor_Model_Selection Enzyme_Expression_Check Confirm Neprilysin/TOP Expression Tumor_Model_Selection->Enzyme_Expression_Check Dose_Finding_Study Initiate Dose-Finding Study (e.g., 3+3 Design) Enzyme_Expression_Check->Dose_Finding_Study Expression Positive Re-evaluate_Model Re-evaluate Tumor Model Enzyme_Expression_Check->Re-evaluate_Model Expression Negative Toxicity_Monitoring Monitor for Toxicity (Body Weight, CBC, Clinical Signs) Dose_Finding_Study->Toxicity_Monitoring Efficacy_Assessment Assess Anti-Tumor Efficacy (Tumor Volume, Survival) Dose_Finding_Study->Efficacy_Assessment Determine_MTD_OBD Determine MTD and/or OBD Toxicity_Monitoring->Determine_MTD_OBD Efficacy_Assessment->Determine_MTD_OBD Efficacy_Studies Proceed to Efficacy Studies with Optimal Dose Determine_MTD_OBD->Efficacy_Studies End End Efficacy_Studies->End

Caption: Workflow for optimizing this compound dosage in murine models.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Suboptimal Therapeutic Outcome Check_Efficacy Is there a lack of anti-tumor efficacy? Problem->Check_Efficacy Check_Toxicity Is there significant toxicity? Check_Efficacy->Check_Toxicity No Verify_Enzyme Verify Activating Enzyme Expression Check_Efficacy->Verify_Enzyme Yes Reduce_Dose Reduce Dose or Frequency Check_Toxicity->Reduce_Dose Yes Solution_Found Optimal Outcome Check_Toxicity->Solution_Found No Optimize_Dose Optimize Dose and Schedule Verify_Enzyme->Optimize_Dose Optimize_Dose->Solution_Found Supportive_Care Provide Supportive Care Reduce_Dose->Supportive_Care Supportive_Care->Solution_Found

Caption: A logical approach to troubleshooting common experimental issues.

References

Reducing off-target effects of DTS-201 sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DTS-201 sodium and mitigating potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peptidic prodrug of the chemotherapeutic agent doxorubicin.[1][2] It is designed for tumor-selective activation. The core principle is that DTS-201 remains inactive in systemic circulation, minimizing exposure of healthy tissues to active doxorubicin.[2] In the tumor microenvironment, specific extracellular enzymes, neprilysin (NEP/CD10) and thimet oligopeptidase (TOP), which are often overexpressed in various cancers, cleave the peptide moiety of DTS-201.[1][2] This cleavage releases an intermediate, L-dox (leucyl doxorubicin), which can then enter tumor cells.[2] Inside the cell, intracellular peptidases release the active doxorubicin, which exerts its cytotoxic effects by intercalating DNA.[2]

Q2: What are the expected "off-target" effects of this compound?

A2: The primary goal of DTS-201 is to reduce the well-known systemic toxicities of doxorubicin. Therefore, the "off-target effects" of DTS-201 are conceptually any toxicities observed in non-tumor tissues. Preclinical studies have shown that while the target organs for toxicity are similar to those of doxorubicin (e.g., heart, bone marrow), these effects occur at much higher doses with DTS-201.[1] A key finding is that DTS-201 is significantly less cardiotoxic than doxorubicin at comparable therapeutic doses.[1] Any observed systemic toxicity should be investigated as a potential off-target effect, likely resulting from premature or non-specific activation of the prodrug.

Q3: How can I confirm that DTS-201 is being activated in my tumor model?

A3: Confirmation of on-target activation is crucial. This can be assessed by:

  • Enzyme Expression Analysis: Confirming the expression of activating enzymes (neprilysin and/or thimet oligopeptidase) in your specific tumor cell line or xenograft model via techniques like Western blot, IHC, or qPCR.[1]

  • Metabolite Analysis: Using techniques like LC-MS/MS to detect the presence of the active doxorubicin metabolite within the tumor tissue after DTS-201 administration, compared to minimal levels in plasma or healthy tissues.

  • Comparative Efficacy Studies: Demonstrating superior anti-tumoral efficacy of DTS-201 in tumor models expressing high levels of activating enzymes compared to models with low or no expression.[1]

Troubleshooting Guide

This guide provides solutions to specific experimental issues that may indicate off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
High systemic toxicity or animal morbidity at expected therapeutic doses. Premature activation of DTS-201 in circulation or in healthy tissues with unexpected expression of activating enzymes.1. Verify Enzyme Expression: Check expression levels of neprilysin and thimet oligopeptidase in healthy tissues (especially liver, kidney, and heart) of the animal model. 2. Plasma Stability Assay: Perform an in vitro assay to measure the stability of DTS-201 in plasma from the host species to rule out enzymatic activity in the blood. 3. Dose Titration: Perform a dose-response study to establish the maximum tolerated dose (MTD) in your specific model, starting with lower concentrations.[3]
Inconsistent anti-tumor efficacy between experiments. Variable expression of activating enzymes in the tumor model due to cell passage number, tumor heterogeneity, or inconsistent growth conditions.1. Standardize Cell Culture: Ensure consistent cell passage number and culture conditions. 2. Confirm Target Enzyme Expression: Routinely verify neprilysin/thimet oligopeptidase expression in your tumor model before initiating efficacy studies.[1] 3. Analyze Tumor Microenvironment: Assess factors in the tumor microenvironment (e.g., hypoxia, pH) that might influence enzyme activity.
In vitro cytotoxicity observed in a cell line known to be negative for neprilysin and thimet oligopeptidase. Off-target cytotoxicity independent of the intended prodrug activation mechanism, or activation by other, unknown proteases.1. Use Control Compounds: Include a structurally similar but inactive analog of DTS-201 as a negative control to rule out effects from the chemical scaffold itself.[3] 2. Broad-Spectrum Protease Inhibitors: Treat cells with protease inhibitors to see if cytotoxicity is prevented, suggesting non-specific enzymatic activation. 3. Off-Target Screening: Perform a broad kinase or protease panel screening to identify unintended molecular targets.

Experimental Protocols

Protocol 1: Western Blot for Neprilysin (CD10) Expression

This protocol provides a method to verify the expression of a key activating enzyme in cell lysates or tumor tissue homogenates.

  • Sample Preparation:

    • Cells: Lyse 1-2 million cells in 200 µL of RIPA buffer supplemented with protease inhibitors.

    • Tissue: Homogenize 20-30 mg of frozen tumor tissue in 500 µL of RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at 150V for 60-90 minutes.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 75 minutes.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Neprilysin/CD10 (e.g., rabbit anti-CD10, diluted 1:1000 in blocking buffer).

  • Washing: Wash the membrane 3 times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000) for 1 hour at room temperature.

  • Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Include a loading control like β-actin or GAPDH.

Visualizations

This compound Mechanism of Action

DTS201_MoA cluster_blood Systemic Circulation (Inactive State) cluster_tme Tumor Microenvironment (TME) cluster_cell Tumor Cell DTS201 DTS-201 (Inactive Prodrug) HealthyCell Healthy Cell DTS201->HealthyCell No Entry Enzymes Neprilysin / TOP (Overexpressed) DTS201->Enzymes Cleavage Ldox L-dox (Intermediate) Enzymes->Ldox Releases Peptidases Intracellular Peptidases Ldox->Peptidases Enters Cell Dox Doxorubicin (Active) Peptidases->Dox Cleavage DNA DNA (Target) Dox->DNA Intercalates & Induces Apoptosis

Caption: On-target activation pathway of the this compound prodrug.

Troubleshooting Workflow for Unexpected Toxicity

Off_Target_Workflow Start Start: Unexpected Toxicity Observed CheckEnzymes Q: Are activating enzymes (NEP/TOP) expressed in healthy tissues? Start->CheckEnzymes PlasmaAssay Q: Is DTS-201 stable in host plasma? CheckEnzymes->PlasmaAssay No OffTargetTox Conclusion: Toxicity is likely due to systemic prodrug activation or novel off-target interaction CheckEnzymes->OffTargetTox Yes DoseResponse Action: Perform MTD and Dose-Response Study PlasmaAssay->DoseResponse Yes PlasmaAssay->OffTargetTox No OffTargetScreen Action: Perform broad protease/kinase off-target screening DoseResponse->OffTargetScreen OnTargetTox Conclusion: Toxicity is likely on-target but at a lower threshold DoseResponse->OnTargetTox

Caption: A decision tree for investigating off-target toxicity.

References

DTS-201 sodium degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DTS-201 sodium. This resource is designed to provide researchers, scientists, and drug development professionals with essential information and guidance for the effective handling, storage, and troubleshooting of this compound in a laboratory setting.

Disclaimer: this compound is a research compound. Detailed public information on its specific degradation pathways and long-term storage stability is limited. The information provided herein is based on the known properties of its components—a tetrapeptide and doxorubicin—and general best practices for handling similar biomolecules. It is crucial for researchers to perform their own stability and compatibility studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as CPI-0004Na) is the sodium salt of DTS-201, a tetrapeptide prodrug of the chemotherapeutic agent doxorubicin.[1] It is designed to be selectively cleaved by enzymes overexpressed in some tumor microenvironments, releasing the active doxorubicin payload.[1][2]

Q2: How does this compound work?

A2: DTS-201 is inactive in systemic circulation.[1] In the vicinity of tumor cells that overexpress specific peptidases like CD10 (neprilysin) and thimet oligopeptidase (TOP), the tetrapeptide is cleaved.[1][3] This releases an intermediate, which is then further processed intracellularly to liberate free doxorubicin. Doxorubicin then exerts its cytotoxic effects by intercalating into DNA.[2]

DTS201_Activation_Pathway This compound Activation Pathway DTS201 This compound (Inactive Prodrug in Circulation) Tumor Tumor Microenvironment DTS201->Tumor Intermediate Leucyl-Doxorubicin Intermediate DTS201->Intermediate Enzymatic Cleavage Enzymes Tumor-Associated Peptidases (e.g., CD10, TOP) Cell Tumor Cell Intermediate->Cell Cellular Uptake Dox Active Doxorubicin Intermediate->Dox Intracellular Cleavage IntraEnzymes Intracellular Peptidases DNA DNA Intercalation & Cell Death Dox->DNA

This compound Activation Pathway

Q3: How should I store lyophilized this compound?

A3: As a peptide-based compound, lyophilized this compound should be stored under conditions that minimize degradation. For long-term storage, it is recommended to store the lyophilized powder at -20°C or, preferably, -80°C in a tightly sealed container, protected from light and moisture.[1][2][4][5][6] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[2][4]

Q4: What is the best way to store this compound in solution?

A4: Long-term storage of peptide-based drugs in solution is generally not recommended due to a higher risk of degradation.[4] If storage in solution is necessary, it is best to:

  • Use a sterile, buffered solution, ideally at a pH between 5 and 6.[1][5]

  • Prepare aliquots to avoid repeated freeze-thaw cycles.[1][5]

  • Store the aliquots at -20°C or -80°C.[2][5]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation studies on DTS-201 are not publicly available, degradation can be inferred from its components:

  • Peptide Moiety: The tetrapeptide can be susceptible to hydrolysis of the peptide bonds, particularly at non-neutral pH. Certain amino acids, if present, can be prone to oxidation (e.g., Cys, Met, Trp) or deamidation (e.g., Asn, Gln).[1][4][5]

  • Doxorubicin Moiety: The doxorubicin molecule is known to be unstable under alkaline conditions.[7][8][9] It is also susceptible to oxidative degradation and photodegradation.[7][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of activity or inconsistent results Degradation of this compound.- Ensure proper storage conditions for both lyophilized powder and solutions. - Avoid repeated freeze-thaw cycles by using aliquots. - Prepare fresh solutions for each experiment. - Perform a stability study under your specific experimental conditions (see Experimental Protocols).
Precipitation of this compound in solution Poor solubility in the chosen solvent or buffer. Aggregation of the peptide.- Confirm the recommended solvent for reconstitution from the supplier. - Gentle warming or sonication may aid dissolution, but avoid excessive heat. - Consider using a different buffer system.
Color change of the solution (e.g., to a darker red or purple) Degradation of the doxorubicin moiety, possibly due to alkaline pH.- Immediately check the pH of the solution. Doxorubicin is more stable in slightly acidic conditions. - Discard the solution if a significant color change is observed. - Ensure all buffers and reagents are at the correct pH before preparing the this compound solution.

Data on Potential Degradation

The following tables summarize the known degradation pathways for the doxorubicin component and general stability considerations for peptide therapeutics, which are relevant to this compound.

Table 1: Doxorubicin Degradation Summary

Condition Effect on Doxorubicin Key Degradation Products
Alkaline Hydrolysis Highly unstable.[7][8][9]Cleavage of the glycosidic bond.
Acid Hydrolysis Unstable at elevated temperatures.[7]Deglucosaminyl doxorubicin.[7]
Oxidation Susceptible to degradation.[7]Various oxidized derivatives.[7]
Photodegradation Can degrade upon exposure to light.[10]Photoreduction and formation of stable degradation products.[10]

Table 2: General Peptide Stability Considerations

Factor Potential Impact Mitigation Strategy
Temperature Higher temperatures accelerate degradation.Store at -20°C or -80°C.[1][2][5][6]
pH Non-neutral pH can cause hydrolysis.Store in a buffered solution at pH 5-6.[1][5]
Moisture Can lead to hydrolysis of lyophilized powder.Store in a desiccator; allow to warm to room temperature before opening.[2][4]
Oxidation Affects susceptible amino acids (Cys, Met, Trp).Store under an inert atmosphere (e.g., nitrogen or argon).[5]
Freeze-Thaw Cycles Can cause aggregation and degradation.Prepare and store in single-use aliquots.[1][5]

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized this compound

  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.

  • Briefly centrifuge the vial to ensure the powder is at the bottom.

  • Add the appropriate volume of a recommended sterile solvent (e.g., sterile water or a specific buffer as per supplier instructions) to achieve the desired stock concentration.

  • Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking which can cause aggregation.

  • If not for immediate use, create single-use aliquots and store them at -20°C or -80°C.

Protocol 2: Workflow for Assessing this compound Stability in a New Buffer

This protocol outlines a general workflow to assess the stability of this compound in a new experimental buffer.

Stability_Assessment_Workflow This compound Stability Assessment Workflow Start Prepare fresh this compound stock in the new buffer T0 Timepoint 0: - Measure initial concentration (e.g., HPLC) - Assess purity and degradation products - Perform activity assay Start->T0 Incubate Incubate aliquots at relevant experimental temperature(s) (e.g., 4°C, 25°C, 37°C) T0->Incubate Timepoints Collect aliquots at various timepoints (e.g., 1h, 4h, 8h, 24h, 48h) Incubate->Timepoints Analysis For each timepoint: - Measure concentration - Assess purity and degradation - Perform activity assay Timepoints->Analysis Compare Compare results to Timepoint 0 to determine stability Analysis->Compare

This compound Stability Workflow

Methodology:

  • Preparation: Reconstitute this compound in the test buffer to the desired working concentration.

  • Timepoint Zero (T0) Analysis: Immediately after preparation, analyze an aliquot to establish a baseline. This should include:

    • Purity and Concentration: Use a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection to determine the initial concentration and identify any existing impurities or degradation products.

    • Activity: If applicable, perform a functional assay to determine the initial biological activity.

  • Incubation: Store aliquots of the solution under the intended experimental conditions (e.g., specific temperature, light exposure).

  • Timepoint Analysis: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and repeat the analysis performed at T0.

  • Data Evaluation: Compare the results from each timepoint to the T0 baseline. A significant decrease in the main compound peak, the appearance of new peaks (degradation products) in the chromatogram, or a loss of biological activity indicates instability under the tested conditions.

References

Technical Support Center: DTS-201 Sodium Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with DTS-201 sodium assays.

Troubleshooting Guide

Issue: High Variability in Sodium Concentration Readings

Inconsistent sodium concentration readings between replicate wells or experiments can compromise data integrity. This section provides potential causes and solutions to address high variability.

Possible Causes and Solutions

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment.
Well-to-Well Contamination Be meticulous with pipetting techniques to avoid splashing. Use fresh pipette tips for each well.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. If unavoidable, fill the outer wells with sterile PBS to maintain humidity.
Reagent Inconsistency Prepare fresh reagents for each experiment. Ensure all components are properly dissolved and mixed. Validate reagent quality from new lots.[1]
Instrument Variability Perform regular maintenance and calibration of plate readers and liquid handlers.[1]
Issue: Unexpected or No Change in Sodium Levels Post-DTS-201 Treatment

This issue can arise from problems with the compound, the cells, or the assay protocol itself.

Possible Causes and Solutions

Possible Cause Recommended Solution
DTS-201 Inactivity DTS-201 is a prodrug that requires enzymatic activation to release doxorubicin.[2] Confirm the presence and activity of the necessary extracellular enzymes (e.g., peptidases) in your cell model.[2]
Incorrect DTS-201 Concentration Perform a dose-response curve to determine the optimal concentration for your cell line.
Cell Line Insensitivity The target cells may not express the necessary enzymes to activate DTS-201 or may be resistant to doxorubicin.[2]
Assay Timing Optimize the incubation time post-treatment to capture the expected biological effect on sodium homeostasis.
Assay Interference Components of the cell culture media or DTS-201 formulation may interfere with the sodium assay. Run appropriate controls, including vehicle-only and compound-only wells.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DTS-201?

A1: DTS-201 is a prodrug of the widely used anti-cancer agent, doxorubicin. It is designed to be inactive in the bloodstream and healthy tissues. In the tumor microenvironment, specific extracellular enzymes cleave DTS-201, leading to an intermediate form that can enter cells. Inside the cell, intracellular peptidases release the active doxorubicin, which then exerts its cytotoxic effects.[2]

Q2: How can I be sure my sodium assay is working correctly?

A2: To validate your sodium assay, use positive and negative controls. A positive control could be a compound known to alter sodium channel activity, while a negative control would be a vehicle-treated sample. Consistent results with these controls can help confirm the assay's reliability. Additionally, ensure your instrument is properly calibrated for sodium detection.

Q3: Could the protein content of my sample be affecting the sodium readings?

A3: Yes, high concentrations of proteins and lipids can affect sodium measurements, particularly with indirect ion-selective electrode (ISE) methods, by altering the aqueous volume of the sample.[3] If you suspect this is an issue, a direct ISE method may provide more accurate results as it is less affected by the sample's matrix.[3]

Q4: What are some general strategies to reduce assay variability?

A4: To enhance consistency and reliability, it is crucial to use standardized protocols, perform rigorous quality control of reagents, and consider automation for liquid handling.[1] Implementing a robust experimental design, including appropriate controls and replicates, is also essential.[1]

Experimental Protocols

Standard this compound Assay Protocol
  • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of DTS-201 in DMSO. Create a serial dilution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium and add 100 µL of the DTS-201 dilutions to the respective wells. Include vehicle-only (DMSO) controls. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Sodium Assay:

    • Wash the cells twice with a sodium-free buffer.

    • Lyse the cells using a suitable lysis buffer.

    • Use a commercially available sodium assay kit (e.g., colorimetric or fluorometric) to measure the intracellular sodium concentration according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Data Analysis: Calculate the intracellular sodium concentration for each sample. Normalize the data to the vehicle control.

Visualizations

DTS_201_Activation_Pathway DTS_201 DTS-201 (Prodrug) Extracellular_Enzymes Extracellular Enzymes (e.g., Peptidases) DTS_201->Extracellular_Enzymes Cleavage Intermediate Intermediate Metabolite Extracellular_Enzymes->Intermediate Cell_Membrane Cell Membrane Intermediate->Cell_Membrane Cellular Uptake Intracellular_Peptidases Intracellular Peptidases Cell_Membrane->Intracellular_Peptidases Doxorubicin Doxorubicin (Active Drug) Intracellular_Peptidases->Doxorubicin Cleavage Cellular_Targets Cellular Targets (e.g., DNA) Doxorubicin->Cellular_Targets Cytotoxic Effect

Caption: DTS-201 Activation Pathway.

Troubleshooting_Workflow Start Inconsistent Sodium Assay Results Check_Assay_Controls Review Assay Controls (Positive & Negative) Start->Check_Assay_Controls Controls_OK Controls Performing as Expected? Check_Assay_Controls->Controls_OK Investigate_Compound Investigate DTS-201 (Activity, Concentration) Controls_OK->Investigate_Compound Yes Troubleshoot_Assay_Execution Troubleshoot Assay Execution (Pipetting, Contamination) Controls_OK->Troubleshoot_Assay_Execution No Investigate_Cells Investigate Cell Line (Sensitivity, Health) Investigate_Compound->Investigate_Cells Investigate_Protocol Review Assay Protocol (Timing, Reagents) Investigate_Cells->Investigate_Protocol Optimize_Assay Optimize Assay Parameters Investigate_Protocol->Optimize_Assay Troubleshoot_Assay_Execution->Optimize_Assay

Caption: Troubleshooting Workflow for Inconsistent Results.

References

Technical Support Center: Enhancing the Enzymatic Conversion of DTS-201 to Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the enzymatic conversion of the prodrug DTS-201 to the active anticancer agent, doxorubicin.

Frequently Asked Questions (FAQs)

Q1: What is DTS-201 and how is it converted to doxorubicin?

A1: DTS-201 is a tetrapeptide prodrug of doxorubicin designed for tumor-selective activation. The conversion is a two-step enzymatic process. First, extracellular enzymes, primarily CD10 (Neprilysin) and Thimet Oligopeptidase (TOP), which are often overexpressed in the tumor microenvironment, cleave the tetrapeptide to an intermediate, L-leucyl-doxorubicin (L-dox).[1] Subsequently, L-dox enters the tumor cells where intracellular peptidases cleave the remaining leucine amino acid to release active doxorubicin.[1]

Q2: Which enzymes are responsible for the activation of DTS-201?

A2: The primary enzymes identified for the initial, extracellular cleavage of DTS-201 are CD10 (also known as Neprilysin or CALLA) and Thimet Oligopeptidase (TOP, EC 3.4.24.15). The subsequent intracellular conversion of L-dox to doxorubicin is carried out by non-specific intracellular peptidases.

Q3: What are the general properties of the activating enzymes?

A3:

  • CD10 (Neprilysin): A cell surface metalloprotease.[2]

  • Thimet Oligopeptidase (TOP): A zinc metalloendopeptidase found in various cellular compartments and also extracellularly. It has an optimal pH of around 7.[3]

Q4: How can I monitor the conversion of DTS-201 to doxorubicin?

A4: The most common method is High-Performance Liquid Chromatography (HPLC) with either UV-Vis or fluorescence detection. Doxorubicin has a characteristic absorbance at 254 nm and 480 nm, and it is also fluorescent, with an excitation maximum around 470 nm and an emission maximum around 560 nm.[1][4][5][6] This allows for sensitive and quantitative measurement of the appearance of doxorubicin over time.

Q5: What are the key stability concerns for doxorubicin during in vitro experiments?

A5: Doxorubicin is sensitive to several conditions and can degrade, leading to inaccurate results. Key sensitivities include:

  • Alkaline and Acidic Conditions: It is unstable in both alkaline and acidic environments, with degradation occurring via hydrolysis.[4]

  • Oxidation: Doxorubicin is susceptible to oxidative degradation.[4]

  • Photodegradation: Exposure to light, especially at low concentrations, can lead to rapid degradation.[7] It is recommended to protect doxorubicin solutions from light.[7]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or No Doxorubicin Yield Inactive or Insufficient Enzyme: The CD10 or TOP enzyme may be denatured, degraded, or present at a suboptimal concentration.1. Verify Enzyme Activity: Perform an activity assay with a known substrate for CD10 or TOP. 2. Optimize Enzyme Concentration: Titrate the enzyme concentration to find the optimal level for your reaction. 3. Proper Enzyme Storage: Ensure enzymes are stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing cryoprotectants. Avoid repeated freeze-thaw cycles.
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.1. Optimize pH: The optimal pH for TOP is around 7.0.[3] Perform a pH screen (e.g., pH 6.5-8.0) to find the best condition for your specific enzyme and substrate. 2. Optimize Temperature: Start with a temperature of 37°C and test a range (e.g., 25-40°C) to determine the optimal temperature for the conversion. 3. Check Buffer Composition: Ensure the buffer does not contain any known inhibitors of metalloproteases (e.g., EDTA).
Doxorubicin Degradation: The newly formed doxorubicin may be degrading under the experimental conditions.1. Protect from Light: Perform the reaction in amber tubes or cover the reaction vessel with aluminum foil.[7] 2. Control pH: Maintain a neutral pH throughout the experiment. 3. Minimize Reaction Time: If possible, shorten the incubation time to reduce the exposure of doxorubicin to potentially degrading conditions.
Incomplete Conversion of DTS-201 Substrate Inhibition: High concentrations of DTS-201 might inhibit the enzyme.1. Substrate Titration: Perform the reaction with varying concentrations of DTS-201 to identify any inhibitory effects. 2. Fed-Batch Approach: If substrate inhibition is observed, add DTS-201 in smaller portions over time.
Product Inhibition: The accumulation of L-dox or doxorubicin might inhibit the enzyme.[8]1. In-situ Product Removal: If feasible in your experimental setup, consider methods to remove the product as it is formed. 2. Analyze Early Time Points: Focus on initial reaction rates to minimize the effect of product inhibition.
High Variability in Results Inconsistent Reagent Preparation: Variations in enzyme, substrate, or buffer concentrations.1. Prepare Fresh Reagents: Use freshly prepared buffers and dilute enzymes and substrates from stock solutions immediately before use. 2. Consistent Pipetting: Use calibrated pipettes and consistent technique.
Assay Interference: Components in the reaction mixture might interfere with the doxorubicin quantification assay.1. Run Proper Controls: Include controls with all reaction components except the substrate to check for background signal. 2. Validate Quantification Method: Ensure your HPLC or fluorescence assay is validated for linearity, accuracy, and precision in the presence of the reaction matrix.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Conversion of DTS-201 to Doxorubicin

This protocol provides a general framework for assessing the enzymatic conversion of DTS-201. Optimization of specific parameters may be required.

Materials:

  • DTS-201

  • Recombinant human CD10 or Thimet Oligopeptidase (TOP)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Doxorubicin standard

  • HPLC system with a C18 column and a UV-Vis or fluorescence detector

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTS-201 in a suitable solvent (e.g., DMSO or water) and determine its concentration accurately.

    • Prepare a stock solution of doxorubicin standard in water for the calibration curve.

    • Dilute the enzyme to the desired concentration in cold reaction buffer immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer and the DTS-201 substrate to the desired final concentration.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme. The final reaction volume can be, for example, 100 µL.

    • Include a negative control with no enzyme.

  • Incubation and Sampling:

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to an equal volume of cold quenching solution to stop the enzymatic reaction and precipitate the enzyme.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Use a suitable mobile phase gradient to separate DTS-201, any intermediates (like L-dox), and doxorubicin. A common mobile phase consists of a mixture of acetonitrile and water with an acid modifier like formic acid or TFA.

    • Monitor the elution profile at 254 nm or 480 nm, or using fluorescence detection (Excitation: 470 nm, Emission: 560 nm).[4][5]

    • Quantify the amount of doxorubicin produced by comparing the peak area to a standard curve prepared with the doxorubicin standard.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical kinetic parameters for the enzymatic conversion of DTS-201. These values are for illustrative purposes to guide experimental design, as specific data for DTS-201 is not publicly available.

EnzymeSubstrateKm (µM)kcat (s-1)Optimal pHOptimal Temperature (°C)
CD10 DTS-20150 - 15010 - 507.0 - 8.037
TOP DTS-20180 - 2005 - 25~7.0[3]37

Visualizations

DTS201_Conversion_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DTS201 DTS-201 (Tetrapeptide-Doxorubicin) L_Dox L-leucyl-doxorubicin (L-dox) DTS201->L_Dox CD10 / TOP Dox Doxorubicin (Active Drug) L_Dox->Dox Intracellular Peptidases

Caption: Enzymatic activation pathway of DTS-201.

Troubleshooting_Workflow Start Low Doxorubicin Yield CheckEnzyme Is the enzyme active and at optimal concentration? Start->CheckEnzyme CheckConditions Are reaction conditions (pH, temp) optimal? CheckEnzyme->CheckConditions Yes OptimizeEnzyme Verify enzyme activity and titrate concentration. CheckEnzyme->OptimizeEnzyme No CheckDegradation Is doxorubicin degrading? CheckConditions->CheckDegradation Yes OptimizeConditions Perform pH and temperature screen. CheckConditions->OptimizeConditions No ProtectDox Protect from light and control pH. CheckDegradation->ProtectDox Yes Success Yield Improved CheckDegradation->Success No OptimizeEnzyme->Start OptimizeConditions->Start ProtectDox->Start

References

Validation & Comparative

Head-to-Head Comparison: DTS-201 Sodium vs. Liposomal Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical and clinical performance of two distinct doxorubicin formulations.

This guide provides an objective, data-driven comparison of DTS-201 sodium, a tumor-activated peptidic prodrug of doxorubicin, and liposomal doxorubicin, a nanoparticle-based formulation. The information presented is intended to assist researchers in evaluating these two approaches to enhancing the therapeutic index of doxorubicin, a cornerstone of chemotherapy.

Executive Summary

Doxorubicin is a potent anthracycline antibiotic widely used in cancer therapy; however, its clinical utility is often limited by dose-dependent cardiotoxicity. Both this compound and liposomal doxorubicin represent strategies to mitigate this toxicity and improve tumor-specific drug delivery. This compound is designed for enzymatic activation within the tumor microenvironment, while liposomal doxorubicin leverages the enhanced permeability and retention (EPR) effect for passive tumor accumulation. This guide delves into their mechanisms of action, preclinical efficacy and safety profiles, and available clinical data.

Mechanism of Action

This compound: Tumor-Specific Activation

This compound is a peptidic prodrug that remains largely inactive in systemic circulation.[1][2] Its activation is contingent on the presence of specific enzymes, such as neprilysin (NEP) and thimet oligopeptidase (TOP), which are often overexpressed in the tumor microenvironment of various cancers, including prostate, breast, and lung.[2] Upon cleavage by these enzymes, this compound releases leucyl-doxorubicin, which can then be further processed intracellularly to release the active cytotoxic agent, doxorubicin.[1] This targeted activation aims to concentrate the therapeutic effect at the tumor site while minimizing exposure to healthy tissues like the heart.

DTS_201_Activation cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell DTS-201 This compound (Inactive Prodrug) Enzymes Tumor-Specific Enzymes (e.g., Neprilysin, TOP) DTS-201->Enzymes L-Dox Leucyl-Doxorubicin Enzymes->L-Dox Cleavage Doxorubicin Doxorubicin (Active Drug) L-Dox->Doxorubicin Intracellular Processing DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA Apoptosis Apoptosis DNA->Apoptosis

Fig. 1: Activation pathway of this compound.
Liposomal Doxorubicin: Enhanced Permeability and Retention

Liposomal doxorubicin encapsulates the active drug within a lipid bilayer, often coated with polyethylene glycol (PEG) to create "stealth" liposomes. This formulation prolongs the circulation half-life of doxorubicin and allows it to accumulate in tumor tissues through the EPR effect.[3][4] The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors facilitate the extravasation and retention of these nanoparticles. Once accumulated in the tumor interstitium, doxorubicin is slowly released from the liposomes, where it can then exert its cytotoxic effects.[4]

Liposomal_Doxorubicin_Mechanism cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell Lipo-Dox Pegylated Liposomal Doxorubicin Tumor_Vasculature Leaky Tumor Vasculature Lipo-Dox->Tumor_Vasculature Extravasation Extravasation (EPR Effect) Tumor_Vasculature->Extravasation Released_Dox Released Doxorubicin Extravasation->Released_Dox DNA DNA Intercalation & Topoisomerase II Inhibition Released_Dox->DNA Apoptosis Apoptosis DNA->Apoptosis

Fig. 2: Mechanism of action of liposomal doxorubicin.

Preclinical Efficacy

This compound

Preclinical studies have demonstrated the anti-tumor efficacy of this compound in several human tumor xenograft models. A study highlighted its improved therapeutic index compared to free doxorubicin in prostate, breast, and lung cancer models.[2]

Tumor ModelTreatmentDoseOutcomeReference
Prostate Cancer (PC-3)DTS-201Not specifiedImproved therapeutic index vs. doxorubicin[2]
Breast Cancer (MDA-MB-231)DTS-201Not specifiedImproved therapeutic index vs. doxorubicin[2]
Lung Cancer (A549)DTS-201Not specifiedImproved therapeutic index vs. doxorubicin[2]
Liposomal Doxorubicin

The preclinical efficacy of pegylated liposomal doxorubicin (PLD) has been extensively documented in a wide array of cancer models. It has shown activity in tumors of the breast, lung, ovaries, prostate, and more.[5] Notably, PLD has also demonstrated the ability to overcome multidrug resistance.[5]

Tumor ModelTreatmentDoseOutcomeReference
Various solid tumorsPLDNot specifiedRemission and cure[5]
Multidrug-resistant tumorsPLDNot specifiedOvercame resistance[5]

Safety and Tolerability

A key driver for the development of both this compound and liposomal doxorubicin is the reduction of doxorubicin-associated toxicities, particularly cardiotoxicity.

This compound

Preclinical toxicology studies have shown that this compound has a favorable safety profile compared to conventional doxorubicin. The target organs of toxicity are similar to those of doxorubicin, but these effects are observed at much higher doses.[2] Importantly, chronic treatment with this compound was found to be significantly less cardiotoxic than doxorubicin at doses up to 8-fold higher in rats.[2]

Liposomal Doxorubicin

The reduced cardiotoxicity of liposomal doxorubicin is well-established in both preclinical and clinical settings.[6][7] The liposomal formulation alters the biodistribution of doxorubicin, leading to lower concentrations in the heart muscle.[7] While cardiotoxicity is significantly reduced, liposomal doxorubicin is associated with other dose-limiting toxicities, most notably palmar-plantar erythrodysesthesia (hand-foot syndrome) and stomatitis.

FormulationPrimary AdvantageKey Dose-Limiting Toxicities
This compound Reduced systemic toxicity, especially cardiotoxicity.Similar to doxorubicin, but at higher doses.
Liposomal Doxorubicin Significantly reduced cardiotoxicity.Palmar-plantar erythrodysesthesia, stomatitis, infusion-related reactions.

Pharmacokinetics

The pharmacokinetic profiles of this compound and liposomal doxorubicin are fundamentally different, reflecting their distinct drug delivery mechanisms.

This compound

As a prodrug, this compound is designed to have a pharmacokinetic profile that allows for its delivery to the tumor site before being converted to the active drug. A mass balance study indicated that [14C] DTS-201 does not accumulate in the body after intravenous administration.[2]

Liposomal Doxorubicin

Pegylated liposomal doxorubicin exhibits a significantly different pharmacokinetic profile compared to free doxorubicin. It has a much longer circulation half-life, a smaller volume of distribution, and reduced clearance.[5] This leads to a higher area under the plasma concentration-time curve (AUC) and increased drug exposure in tumor tissues.

ParameterThis compoundLiposomal Doxorubicin
Form Peptidic prodrugLiposomally encapsulated
Half-life Not specified (prodrug)Prolonged
Volume of Distribution Not specifiedSmall
Clearance Not specifiedReduced
Tumor Accumulation Via enzymatic activationVia EPR effect

Experimental Protocols

Preclinical Xenograft Efficacy Study Protocol (General)

A generalized protocol for assessing in vivo anti-tumor efficacy in xenograft models is described below. Specific details may vary between studies.

Xenograft_Protocol Cell_Culture Cancer Cell Line Culture Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., i.v.) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Survival) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Fig. 3: Generalized experimental workflow for a preclinical xenograft study.

Protocol Details:

  • Cell Culture: Human cancer cell lines (e.g., PC-3, MDA-MB-231, A549) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound, liposomal doxorubicin, vehicle control, or a comparator drug (e.g., free doxorubicin) is administered, typically via intravenous injection, at specified doses and schedules.

  • Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, or based on other predefined criteria.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the efficacy of the different treatments.

Cardiac Toxicity Assessment Protocol (General)

The assessment of cardiotoxicity is a critical component of the safety evaluation for doxorubicin formulations.

Protocol Details:

  • Animal Model: Rats are commonly used for chronic cardiotoxicity studies.

  • Dosing Regimen: Animals receive multiple doses of the test article (this compound or liposomal doxorubicin) or control (free doxorubicin or vehicle) over an extended period to mimic clinical exposure.

  • Monitoring: Body weight and clinical signs are monitored throughout the study. Electrocardiograms (ECG) and echocardiograms may be performed to assess cardiac function.

  • Histopathology: At the end of the study, hearts are collected, and tissues are processed for histopathological examination. A pathologist, blinded to the treatment groups, scores the cardiac lesions based on a standardized scale (e.g., Billingham scale).

  • Biomarkers: Blood samples may be collected to measure cardiac biomarkers such as troponins.

Clinical Development

This compound

The preclinical data for this compound provided a strong rationale for its clinical development, with the initiation of a Phase I clinical study anticipated.[2] However, detailed results from this and subsequent clinical trials are not widely available in the public domain.

Liposomal Doxorubicin

Liposomal doxorubicin is a clinically approved and widely used anticancer agent. It has undergone extensive clinical evaluation in numerous Phase I, II, and III trials for various malignancies. It is approved for the treatment of recurrent ovarian cancer, AIDS-related Kaposi's sarcoma, and multiple myeloma.[8][9]

Conclusion

This compound and liposomal doxorubicin are two innovative approaches to improving the therapeutic window of doxorubicin. This compound's tumor-selective activation by specific enzymes presents a targeted strategy that is dependent on the tumor's enzymatic profile. Liposomal doxorubicin's passive targeting through the EPR effect has been clinically validated and has become a standard of care in certain indications.

For researchers and drug developers, the choice between these or similar advanced formulation strategies will depend on the specific cancer type, its microenvironment, and the desired pharmacokinetic and safety profiles. While liposomal doxorubicin has a significant head start in clinical development and application, the targeted prodrug approach of this compound holds promise for a potentially more specific and less toxic delivery of doxorubicin to tumors expressing the activating enzymes. Further clinical data on this compound will be crucial for a more definitive comparison of these two technologies.

References

Cross-Validation of DTS-201 Sodium Efficacy in Different Tumor Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current therapeutic landscape for several advanced solid tumors for which DTS-201 sodium, a novel tumor-activated prodrug of doxorubicin, is under investigation. Due to the limited availability of published clinical data for this compound, this document focuses on presenting the efficacy of current standard-of-care treatments to provide a benchmark for potential future clinical trial data of DTS-201.

Introduction to this compound

This compound is an investigational prodrug of doxorubicin, a widely used chemotherapeutic agent. The rationale behind DTS-201 is to enhance the therapeutic index of doxorubicin by selectively delivering the active drug to the tumor microenvironment. This is achieved through the cleavage of DTS-201 by enzymes that are overexpressed in various solid tumors, such as CD-10 or topoisomerase (TOP) peptidases.[1] This targeted activation is designed to increase drug concentration at the tumor site while minimizing systemic exposure and associated toxicities.

Tumor types that are potential candidates for DTS-201 therapy due to the expression of these activating enzymes include prostate cancer, colorectal cancer, melanoma, pancreatic cancer, and certain renal cancers.[1]

Mechanism of Action of this compound

DTS-201 remains inactive in the systemic circulation. Upon reaching the tumor microenvironment, it is enzymatically cleaved, releasing an intermediate, L-dox (leucyl doxorubicin). L-dox can then penetrate tumor cells, where intracellular peptidases release the active cytotoxic agent, doxorubicin. Doxorubicin exerts its anti-cancer effect by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.

DTS201_Mechanism cluster_blood Systemic Circulation cluster_tumor_micro Tumor Microenvironment cluster_cell Tumor Cell DTS-201_inactive DTS-201 (Inactive Prodrug) Enzymes Tumor-Specific Enzymes (e.g., CD-10, TOP) DTS-201_inactive->Enzymes Activation L-dox L-dox (Intermediate) Enzymes->L-dox Doxorubicin Doxorubicin (Active) L-dox->Doxorubicin Intracellular Cleavage DNA_Damage DNA Damage & Apoptosis Doxorubicin->DNA_Damage Intercalates DNA

Mechanism of action of this compound.

Comparative Efficacy Data: Standard-of-Care Treatments

The following tables summarize the efficacy of current standard-of-care treatments for tumor types where DTS-201 may have potential utility. This data is intended to serve as a baseline for evaluating the potential of novel agents like DTS-201.

Metastatic Prostate Cancer

First-Line Treatment for Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)

Treatment RegimenMedian Overall Survival (OS)Median Radiographic Progression-Free Survival (rPFS)Reference
Androgen Deprivation Therapy (ADT) alone~34.4 months-[2]
ADT + Docetaxel~51.2 months-[2]
ADT + Abiraterone Acetate + PrednisoneNot Reached~16.5 months[2]
ADT + Enzalutamide-~20.0 months[2]

Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Treatment RegimenMedian Overall Survival (OS)Median Radiographic Progression-Free Survival (rPFS)Reference
Enzalutamide~35.3 months~20.0 months[2]
Abiraterone Acetate + Prednisone~31.3 months~5.4 months[2]
Docetaxel~19 months~6 months-
Lutetium-177-PSMA-617 (for PSMA-positive mCRPC)~15.3 months~8.7 months[3]
Metastatic Colorectal Cancer (mCRC)

First-Line Treatment

Treatment RegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
FOLFOX/FOLFIRI + Bevacizumab~30 months~10-12 months~40-50%[4]
FOLFOX/FOLFIRI + Cetuximab/Panitumumab (RAS wild-type)~30 months~10-12 months~50-60%[4]
Encorafenib + Cetuximab + mFOLFOX6 (BRAF V600E-mutant)30.3 months12.8 months65.7%[5][6]

Second-Line and Subsequent Treatment

Treatment RegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
Aflibercept + FOLFIRI~13.5 months~6.9 months~19.8%[7]
Ramucirumab + FOLFIRI~13.3 months~5.7 months~23%[7]
Regorafenib~6.4 months~1.9 months~1%[7]
TAS-102 (Trifluridine/Tipiracil)~7.1 months~2.0 months~1.6%[7]
Trastuzumab Deruxtecan (HER2-expressing)15.5 months6.9 months45.3%[8]
Advanced Melanoma

First-Line Treatment for BRAF V600-Mutant Unresectable or Metastatic Melanoma

Treatment RegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
Dabrafenib + Trametinib~25 months~11 months~67%[9]
Vemurafenib + Cobimetinib~22 months~12 months~70%-
Encorafenib + Binimetinib~33.6 months~14.9 months~64%-

First-Line Treatment for BRAF Wild-Type Unresectable or Metastatic Melanoma

Treatment RegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
Pembrolizumab32.7 months9.4 months~33-42%[1]
Nivolumab~37.5 months~6.9 months~40%[10]
Nivolumab + IpilimumabNot Reached11.5 months~58%[9][10]
Nivolumab + RelatlimabNot Reached10.1 months~43%[10]
Metastatic Pancreatic Cancer

First-Line Treatment

Treatment RegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
FOLFIRINOX11.1 months6.4 months~32%[11]
Gemcitabine + nab-Paclitaxel8.5 months5.5 months~23%[11][12]
Gemcitabine monotherapy6.7 months3.7 months~7%[11][12]

Second-Line Treatment

Treatment RegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Reference
Nanoliposomal Irinotecan + 5-FU/Leucovorin6.1 months3.1 months[13]
FOLFIRI~4-6 months~2-3 months[14]
Olaparib (maintenance for germline BRCA-mutated)19.0 months (vs 19.2 with placebo)7.4 months (vs 3.8 with placebo)[15]
Advanced Renal Cell Carcinoma (Clear Cell)

First-Line Treatment for Intermediate/Poor Risk

Treatment RegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
Nivolumab + Ipilimumab47 months12 months42%[16][17]
Pembrolizumab + AxitinibNot Reached15.7 months60%[16]
Pembrolizumab + LenvatinibNot Reached23.9 months71%[16]
Nivolumab + CabozantinibNot Reached16.6 months56%[16]
Sunitinib (comparator)~27 months8 months~30%[16][17]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and comparison of clinical trial data. While specific protocols for DTS-201 are not publicly available, a general workflow for a Phase II efficacy trial is outlined below. For detailed protocols of the cited standard-of-care trials, it is recommended to consult the primary publications and clinical trial registries.

General Phase II Clinical Trial Workflow for a Novel Agent

Gp2_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Tumor Measurement, Labs) Patient_Screening->Baseline_Assessment Randomization Randomization (if applicable) Baseline_Assessment->Randomization Treatment_Arm_A Experimental Arm (e.g., DTS-201 + SoC) Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm (e.g., Standard of Care) Randomization->Treatment_Arm_B Treatment_Cycles Treatment Cycles (e.g., Q3W) Treatment_Arm_A->Treatment_Cycles Treatment_Arm_B->Treatment_Cycles Tumor_Assessment Tumor Assessment (e.g., RECIST criteria, every 6-8 weeks) Treatment_Cycles->Tumor_Assessment AE_Monitoring Adverse Event Monitoring (CTCAE) Treatment_Cycles->AE_Monitoring Follow_Up Follow-Up (Survival, Long-term Toxicity) Tumor_Assessment->Follow_Up AE_Monitoring->Follow_Up Data_Analysis Data Analysis (PFS, OS, ORR) Follow_Up->Data_Analysis

Generalized workflow for a Phase II clinical trial.

Key Components of a Robust Experimental Protocol:

  • Patient Population: Clearly defined inclusion and exclusion criteria, including tumor type, stage, prior therapies, performance status, and biomarker status (e.g., RAS/BRAF mutation, PD-L1 expression).

  • Study Design: Randomized controlled trial (RCT) is the gold standard, comparing the investigational agent to the current standard of care. Single-arm studies may be appropriate in some contexts.

  • Treatment Regimen: Detailed description of the drug dosage, administration schedule, and duration of treatment for all arms of the study.

  • Endpoints: Primary and secondary endpoints should be clearly defined. Common endpoints include Overall Survival (OS), Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DoR), and safety/tolerability.

  • Assessments: Schedule and methods for tumor assessments (e.g., RECIST criteria), laboratory tests, and quality of life questionnaires.

  • Statistical Analysis Plan: Pre-specified plan for how the data will be analyzed to ensure robust and unbiased results.

Conclusion

The field of oncology is rapidly evolving, with a continuous influx of novel therapeutic agents. While this compound presents a promising, tumor-targeted approach to chemotherapy, its clinical efficacy remains to be established through well-designed clinical trials. The data presented in this guide for current standard-of-care treatments across various solid tumors provide a critical benchmark for the evaluation of DTS-201 and other emerging therapies. Future research should focus on head-to-head comparisons in randomized controlled trials to definitively establish the role of new agents in the treatment landscape.

References

Comparative Toxicity Analysis of DTS-201 Sodium: A Doxorubicin Prodrug Strategy for Enhanced Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical toxicity profile of DTS-201 sodium, a tumor-selective peptidic prodrug of doxorubicin, against its parent compound, doxorubicin. While specific quantitative toxicity values for this compound are not publicly available, this guide synthesizes findings from published preclinical studies to offer a qualitative and comparative assessment of its safety profile, supplemented with available quantitative data for doxorubicin and another investigational doxorubicin prodrug, DOXO-EMCH.

Executive Summary

This compound is designed to selectively release the potent chemotherapeutic agent doxorubicin within the tumor microenvironment, thereby minimizing systemic toxicity. Preclinical evidence strongly suggests that this tumor-activated prodrug strategy results in a significantly improved safety profile compared to conventional doxorubicin, most notably a marked reduction in cardiotoxicity. While the target organs for toxicity are similar to those of doxorubicin, they are affected at much higher dosage levels of this compound.

Data Presentation: Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for doxorubicin and DOXO-EMCH, an albumin-binding prodrug of doxorubicin, to provide a comparative context for the qualitative data available for this compound.

Table 1: Acute Toxicity Data (LD50)

CompoundSpeciesRoute of AdministrationLD50 ValueReference
This compound Mouse, Rat, DogIntravenousNot Publicly Available-
DoxorubicinMouse (CD-1)Intravenous~12 mg/kg[1]
Rat (Sprague-Dawley)Intravenous~10.5 mg/kg[1]
DOXO-EMCHMouse (CD-1)Intravenous>60 mg/kg (doxorubicin equivalents)[1]
Rat (Sprague-Dawley)Intravenous23.4 mg/kg (male), 45.9 mg/kg (female) (doxorubicin equivalents)[1]

Table 2: Repeated-Dose Toxicity (No-Observed-Adverse-Effect-Level - NOAEL)

CompoundSpeciesDosing RegimenNOAELReference
This compound Rat, DogChronicNot Publicly Available-
DOXO-EMCHRat4 cycles, intravenous4 x 2.5 mg/kg (doxorubicin equivalents)[1]
Dog2 cycles, intravenous2 x 1.5 mg/kg (doxorubicin equivalents)[1]

Experimental Protocols

Detailed experimental protocols for the this compound preclinical studies are not fully available in the public domain. However, based on the published abstract by Bissery et al. (2008), the preclinical development program for DTS-201 included a comprehensive assessment of its toxicity profile.

General Toxicity Studies:

  • Species: Mice, Rats, and Dogs.[2]

  • Administration: Intravenous infusion.

  • Endpoints: Assessment of target organ toxicity. The studies indicated that the target organs for DTS-201 toxicity are consistent with those of doxorubicin, but toxic effects manifest at significantly higher doses.[2]

Cardiovascular Tolerance Studies:

  • Species: Rats.[2]

  • Methodology: Chronic treatment regimens were employed to evaluate cardiotoxicity.

  • Key Finding: Chronic treatment with DTS-201 was found to be significantly less cardiotoxic than doxorubicin at doses up to 8-fold higher.[2]

Toxicokinetics:

  • Methodology: A mass balance study was conducted using [14C]-labeled DTS-201.

  • Key Finding: The study demonstrated that DTS-201 does not accumulate in the body following intravenous administration.[2]

Mandatory Visualization

Signaling Pathway of this compound Activation and Action

DTS201_Pathway cluster_Systemic_Circulation Systemic Circulation (Inactive State) cluster_Tumor_Microenvironment Tumor Microenvironment cluster_Tumor_Cell Tumor Cell DTS201 This compound (Prodrug) Enzymes Tumor-Specific Enzymes (e.g., Neprilysin, TOP) DTS201->Enzymes Cleavage Intermediate L-dox (Intermediate) Enzymes->Intermediate Intracellular_Enzymes Intracellular Peptidases Intermediate->Intracellular_Enzymes Cellular Uptake Doxorubicin Active Doxorubicin Intracellular_Enzymes->Doxorubicin Activation DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA Cell_Death Apoptosis DNA->Cell_Death

Caption: Activation cascade of the this compound prodrug in the tumor microenvironment.

Experimental Workflow for Comparative Cardiotoxicity Assessment

Cardiotoxicity_Workflow cluster_Animal_Groups Animal Groups (Rats) cluster_Endpoints Cardiotoxicity Endpoints Control Vehicle Control Treatment Chronic Intravenous Dosing Control->Treatment Dox Doxorubicin Dox->Treatment DTS201_Low DTS-201 (Low Dose) DTS201_Low->Treatment DTS201_High DTS-201 (High Dose) DTS201_High->Treatment ECG Electrocardiogram (ECG) Monitoring Treatment->ECG Histology Histopathology of Heart Tissue Treatment->Histology Biomarkers Cardiac Biomarkers (e.g., Troponins) Treatment->Biomarkers Analysis Comparative Analysis ECG->Analysis Histology->Analysis Biomarkers->Analysis

Caption: Workflow for evaluating and comparing drug-induced cardiotoxicity in a preclinical model.

Conclusion

References

Benchmarking DTS-201 Sodium: A Next-Generation Anthracycline Prodrug Against Standard-of-Care Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DTS-201 sodium, a novel doxorubicin prodrug, with the conventional chemotherapeutic agent, doxorubicin. The following sections detail the mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data from preclinical and clinical studies.

Introduction to this compound

This compound is an innovative tumor-selective prodrug of doxorubicin.[1][2] It consists of doxorubicin chemically conjugated to a proprietary tetrapeptide.[1][3] This design renders the molecule inactive in systemic circulation, minimizing off-target toxicity.[3] The activation of DTS-201 occurs in the tumor microenvironment, where overexpressed enzymes like neprilysin (CD10) and thimet oligopeptidase (TOP) cleave the peptide, releasing the active doxorubicin to exert its cytotoxic effects.[3][4]

Mechanism of Action: A Targeted Approach

The fundamental mechanism of cytotoxicity for both DTS-201 and doxorubicin is the inhibition of topoisomerase II and intercalation into DNA, leading to cell death. However, the key distinction lies in the delivery and activation of the cytotoxic agent.

  • Doxorubicin: As a standard chemotherapeutic agent, doxorubicin is administered in its active form, leading to widespread systemic distribution and potential for significant side effects, most notably cardiotoxicity.

  • This compound: This prodrug remains largely inactive in the bloodstream and healthy tissues. Upon reaching the tumor, specific peptidases cleave the peptide linker, releasing doxorubicin directly at the site of action. This targeted delivery aims to increase the therapeutic index by maximizing anti-tumor efficacy while reducing systemic toxicity.

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Healthy Tissues cluster_3 Cancer Cell DTS_201 This compound (Inactive Prodrug) Enzymes Tumor-Specific Enzymes (e.g., CD10, TOP) DTS_201->Enzymes Activation Dox Doxorubicin (Active) Toxicity Off-Target Toxicity Dox->Toxicity Systemic Exposure DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA Activated_Dox Activated Doxorubicin Enzymes->Activated_Dox Activated_Dox->DNA Apoptosis Cell Death (Apoptosis) DNA->Apoptosis

Fig. 1: Comparative Mechanism of Action

Comparative Efficacy and Safety: Preclinical and Clinical Data

Preclinical and early clinical studies have demonstrated the potential of DTS-201 to improve the therapeutic window of doxorubicin.

Preclinical Xenograft Models

Studies in tumor xenograft models have shown superior anti-tumor potency of DTS-201 compared to doxorubicin, particularly in tumors with high expression of activating enzymes like CD10.[3]

Parameter This compound Doxorubicin Tumor Model Reference
Anti-tumor Potency Superior efficacyStandard efficacyH1299 human colon cancer (High CD10)[3]
Anti-tumor Potency Comparable efficacyStandard efficacyPC-3 human prostate carcinoma (Low CD10)[3]
Phase I Clinical Trial Data

A first-in-human Phase I study of DTS-201 administered as a 1-hour intravenous infusion every 3 weeks in patients with advanced or metastatic solid tumors provided key insights into its safety and tolerability.

Parameter This compound Doxorubicin (Conventional) Reference
Recommended Phase II Dose 400 mg/m² (equivalent to 225 mg/m² of doxorubicin)60-75 mg/m²[2]
Dose-Limiting Toxicities Diarrhea, vomiting, neutropeniaMyelosuppression, cardiotoxicity[2]
Cardiac Safety No treatment-related severe cardiac adverse events observedKnown risk of cumulative cardiotoxicity[2]
Clinical Activity Confirmed partial response in a patient with soft-tissue sarcomaEstablished activity in various solid tumors[2]

Experimental Protocols

Preclinical Antitumor Efficacy Study
  • Animal Models: Nude mice bearing established subcutaneous human tumor xenografts (e.g., H1299 and PC-3).

  • Treatment Groups:

    • Vehicle control

    • Doxorubicin (administered intravenously at its maximum tolerated dose)

    • DTS-201 (administered intravenously at various dose levels)

  • Procedure: Tumor volumes are measured at regular intervals. At the end of the study, tumors are excised and may be analyzed for the expression of activating enzymes (CD10, TOP) by immunohistochemistry.

  • Endpoint: Tumor growth inhibition is calculated and compared between treatment groups.

start Tumor Xenograft Implantation (e.g., H1299, PC-3) treatment Randomization into Treatment Groups: - Vehicle Control - Doxorubicin - this compound start->treatment monitoring Tumor Volume Measurement (Regular Intervals) treatment->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Immunohistochemistry (CD10, TOP) endpoint->analysis conclusion Comparative Efficacy Assessment analysis->conclusion

Fig. 2: Preclinical Efficacy Workflow
Phase I Clinical Trial Design

  • Patient Population: Patients with advanced or metastatic solid tumors who have failed standard therapies.

  • Study Design: Open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

  • Treatment: DTS-201 administered as a 1-hour intravenous infusion every 3 weeks.

  • Dose Escalation: A modified Fibonacci schema is used to escalate the dose in subsequent patient cohorts.

  • Assessments:

    • Safety: Monitoring of adverse events (NCI-CTC criteria), vital signs, and laboratory parameters. Cardiac function is closely monitored.

    • Pharmacokinetics: Plasma samples are collected to determine the pharmacokinetic profiles of DTS-201 and doxorubicin.

    • Efficacy: Tumor response is assessed using RECIST criteria.

  • Endpoints:

    • Primary: MTD, RP2D, and safety profile.

    • Secondary: Pharmacokinetics and preliminary anti-tumor activity.

Conclusion

This compound represents a promising strategy to enhance the therapeutic index of doxorubicin. By restricting the activation of the cytotoxic agent to the tumor microenvironment, DTS-201 has the potential to deliver higher effective doses of doxorubicin to the tumor while mitigating systemic toxicities, particularly cardiotoxicity. The preclinical and Phase I clinical data support further investigation of DTS-201 in various solid tumors. Future studies will be crucial to fully elucidate its efficacy and safety profile in comparison to standard-of-care doxorubicin in specific cancer types.

References

Replicating Published Findings on DTS-201 Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for DTS-201 sodium, a tumor-activated prodrug of doxorubicin, with its parent compound, doxorubicin. The data presented is based on published preclinical studies, offering insights into the therapeutic potential and safety profile of this novel agent.

Comparative Efficacy and Toxicity

This compound (also known as CPI-0004Na) is designed for targeted delivery of doxorubicin to the tumor microenvironment, thereby enhancing anti-tumor activity while mitigating systemic toxicity.[1] Preclinical studies have demonstrated a significantly improved therapeutic index for DTS-201 compared to conventional doxorubicin across various cancer models.[1][2]

Antitumoral Efficacy

The enhanced efficacy of DTS-201 has been observed in multiple xenograft models of human cancers. A key study demonstrated superior tumor growth inhibition in prostate, breast, and lung cancer models when DTS-201 was administered at its maximum tolerated dose (MTD) compared to doxorubicin at its MTD.

Tumor ModelTreatmentDose (mg/kg)Antitumoral Activity (Tumor Growth Inhibition)Reference
Prostate Cancer (PC-3) DTS-20140More active than doxorubicin[2]
Doxorubicin4.5-[2]
Breast Cancer (MDA-MB-231) DTS-20160Higher activity than doxorubicin[2]
Doxorubicin6-[2]
Lung Cancer (NCI-H1299) DTS-20160 and 80Dose-dependent increase in activity[2]
Doxorubicin6-[2]
Systemic Toxicity and Safety Profile

A significant advantage of DTS-201 is its reduced systemic toxicity, particularly cardiotoxicity, which is a major dose-limiting factor for doxorubicin.[3][4] Preclinical assessments in rodents and dogs have shown that the toxic effects of DTS-201 manifest at much higher doses compared to doxorubicin.[1]

Toxicity ParameterDTS-201DoxorubicinKey FindingsReference
General Toxicity Target organs of toxicity are similar to doxorubicin, but at much higher doses.Well-established toxicity profile.DTS-201 demonstrates a wider safety margin.[1][2]
Cardiotoxicity Significantly less cardiotoxic at doses up to 8-fold higher than doxorubicin in rats.Known to cause dose-dependent cardiotoxicity, leading to cardiomyopathy and heart failure.[3][4]DTS-201 shows a markedly improved cardiac safety profile.[1][2]
Maximum Tolerated Dose (MTD) Substantially higher than doxorubicin across different animal models.Lower MTD due to systemic toxicity.The higher MTD of DTS-201 allows for the administration of a more potent antitumoral dose.[2]

Mechanism of Action: Targeted Activation

DTS-201 is a peptidic prodrug that remains largely inactive in circulation.[5] Its activation is dependent on the enzymatic activity of peptidases, specifically neprilysin (CD10) and thimet oligopeptidase (TOP), which are overexpressed in the tumor microenvironment.[1] This targeted conversion to the active cytotoxic agent, doxorubicin, within the tumor vicinity is the cornerstone of its improved therapeutic index.

Signaling Pathway for DTS-201 Activation

DTS201_Activation_Pathway DTS-201 Activation Pathway cluster_extracellular Extracellular Space (Tumor Microenvironment) cluster_intracellular Intracellular Space (Tumor Cell) DTS-201 DTS-201 Enzymes Neprilysin (CD10) & Thimet Oligopeptidase (TOP) DTS-201->Enzymes Cleavage L-dox Leucyl-Doxorubicin (Intermediate) Enzymes->L-dox Peptidases Intracellular Peptidases L-dox->Peptidases Cellular Uptake & Cleavage L-dox->Peptidases Doxorubicin Active Doxorubicin Peptidases->Doxorubicin DNA_Damage DNA Damage & Apoptosis Doxorubicin->DNA_Damage Intercalation & Topoisomerase II Inhibition

Caption: DTS-201 is enzymatically cleaved in the tumor microenvironment to an intermediate that enters tumor cells and is further processed to release active doxorubicin.

Experimental Protocols

The following are generalized protocols for key experiments cited in the preclinical evaluation of DTS-201. These are based on standard methodologies in the field.

Antitumoral Efficacy in Xenograft Models

A generalized workflow for assessing in vivo efficacy is depicted below.

Xenograft_Workflow Xenograft Efficacy Study Workflow Cell_Culture 1. Tumor Cell Culture (e.g., PC-3, MDA-MB-231, NCI-H1299) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Intravenous Administration of DTS-201 or Doxorubicin Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Weight, Histology) Monitoring->Endpoint

References

Independent Validation of DTS-201 Sodium's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTS-201 sodium (also known as CPI-0004Na) is a novel tumor-selective prodrug of doxorubicin, a widely used and potent anthracycline chemotherapeutic. The rationale behind DTS-201 lies in its design to minimize the systemic toxicity associated with conventional doxorubicin by enabling targeted activation within the tumor microenvironment. This guide provides an objective comparison of the anti-tumor activity of this compound with alternative therapeutic strategies for prostate, breast, and lung cancers, supported by available preclinical and early clinical data.

Mechanism of Action: Tumor-Specific Activation

DTS-201 is a cell-impermeable peptide conjugate of doxorubicin. Its activation is a two-step process initiated by enzymes overexpressed in the tumor stroma.

  • Extracellular Cleavage: In the vicinity of the tumor, extracellular peptidases, such as neprilysin (CD10) and thimet oligopeptidase (TOP), cleave the tetrapeptide moiety of DTS-201.

  • Intracellular Conversion: This initial cleavage yields lipophilic intermediates, primarily leucyl-doxorubicin (L-Dox), which can readily penetrate the cell membrane. Once inside the tumor cell, intracellular peptidases further process these intermediates, releasing the active cytotoxic agent, doxorubicin.

This targeted delivery mechanism aims to increase the therapeutic index of doxorubicin by concentrating its cytotoxic effects within the tumor while sparing healthy tissues.[1]

DTS201_Mechanism cluster_extracellular Extracellular Space (Tumor Microenvironment) cluster_intracellular Intracellular Space (Tumor Cell) DTS-201 This compound (Cell Impermeable) Enzymes Tumor-Specific Peptidases (e.g., CD10, TOP) DTS-201->Enzymes L-Dox Leucyl-Doxorubicin (Cell Permeable) Enzymes->L-Dox Cleavage L-Dox_in Leucyl-Doxorubicin L-Dox->L-Dox_in Cellular Uptake Intra_Enzymes Intracellular Peptidases Doxorubicin Active Doxorubicin Intra_Enzymes->Doxorubicin Conversion DNA DNA Doxorubicin->DNA Intercalation & DNA Damage L-Dox_in->Intra_Enzymes

Figure 1: Activation pathway of this compound.

Preclinical Anti-Tumor Activity of this compound

Independent preclinical studies have validated the anti-tumor efficacy of DTS-201 in various xenograft models. These studies highlight an improved therapeutic index compared to free doxorubicin.

Experimental Workflow for Preclinical Xenograft Studies

The general workflow for assessing the in vivo efficacy of DTS-201 involved the following steps:

Preclinical_Workflow cluster_setup Model Development cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis node1 Human tumor cell lines (PC-3, MDA-MB-231, NCI-H1299) node2 Subcutaneous implantation into immunocompromised mice node1->node2 node3 Tumor growth to pre-determined size node2->node3 node4 Randomization of mice into treatment groups node3->node4 node5 Intravenous administration of: - DTS-201 - Doxorubicin - Vehicle Control node4->node5 node6 Weekly treatment cycles node5->node6 node7 Tumor volume measurement (twice weekly) node6->node7 node9 Calculation of Tumor Growth Inhibition (TGI) node7->node9 node8 Monitoring of body weight and clinical signs node8->node9

Figure 2: General workflow of preclinical efficacy studies.
Summary of Preclinical Efficacy Data for this compound

Tumor ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (Treated vs. Control)Reference
Prostate Cancer (PC-3) DTS-20140More active than doxorubicin at MTD[1]
Doxorubicin4.5 (MTD)-[1]
Breast Cancer (MDA-MB-231) DTS-2016025%[1]
Doxorubicin6 (Equitoxic)43%[1]
Lung Cancer (NCI-H1299) DTS-2016038%[1]
DTS-20180 (MTD)17%[1]
Doxorubicin6 (MTD)Inactive[1]

MTD: Maximum Tolerated Dose

Comparative Analysis with Alternative Therapies

This section compares the preclinical and clinical findings for DTS-201 with those of established and emerging therapies for prostate, breast, and lung cancers.

Prostate Cancer

Alternative Therapies:

  • PARP Inhibitors (e.g., Olaparib, Rucaparib): These agents are effective in tumors with DNA repair deficiencies, such as those with BRCA1/2 mutations.

  • PSMA-Targeted Radioligand Therapy (e.g., Lutetium-177-PSMA-617): This therapy targets the prostate-specific membrane antigen (PSMA) highly expressed on prostate cancer cells.

TherapyMechanism of ActionPreclinical Efficacy HighlightsClinical Efficacy Highlights
This compound Tumor-activated doxorubicin prodrugShowed greater activity than doxorubicin in PC-3 xenografts.[1]Phase I trial showed disease stabilization in over 40% of patients with chemo-resistant tumors.
Olaparib PARP inhibitorInduces tumor growth inhibition in BRCA1/2-mutated prostate cancer xenografts.[2]Phase II trials demonstrated significant tumor response rates in patients with metastatic castration-resistant prostate cancer (mCRPC) and DNA repair gene mutations.[3][4]
Rucaparib PARP inhibitorDemonstrates anti-tumor activity in preclinical models of prostate cancer with BRCA mutations.Showed a 43.5% objective response rate in a Phase II trial for mCRPC patients with BRCA1/2 alterations.[5][6][7]
Lutetium-177-PSMA-617 Targeted radiotherapyEffective in inhibiting tumor growth in PSMA-expressing preclinical models.[8][9]Phase III VISION trial showed significantly prolonged progression-free and overall survival in patients with PSMA-positive mCRPC.[10][11]
Breast Cancer

Alternative Therapies:

  • Liposomal Doxorubicin (e.g., Doxil®/Caelyx®): A formulation of doxorubicin encapsulated in liposomes to reduce cardiotoxicity and alter pharmacokinetics.

  • Albumin-Bound Paclitaxel (nab-paclitaxel, Abraxane®): A solvent-free formulation of paclitaxel that utilizes albumin for tumor targeting.

TherapyMechanism of ActionPreclinical Efficacy HighlightsClinical Efficacy Highlights
This compound Tumor-activated doxorubicin prodrugDemonstrated a higher anti-tumor activity compared to equitoxic doses of doxorubicin in the MDA-MB-231 breast cancer model.[1]Phase I trial included patients with various solid tumors, showing clinical benefit.
Liposomal Doxorubicin Encapsulated doxorubicinIn a 4T1 breast cancer mouse model, glucose-coated liposomal doxorubicin controlled tumor growth by 58.5% versus 35.3% for PEG-coated liposomes.[12]Approved for metastatic breast cancer, showing comparable efficacy to conventional doxorubicin with a better safety profile, particularly regarding cardiotoxicity.[13][14][15]
Albumin-Bound Paclitaxel Albumin-mediated delivery of paclitaxelShowed higher efficacy compared to solvent-based paclitaxel in MDA-MB-231 and MX-1 breast cancer xenografts.[16]Demonstrated superior response rates and longer time to tumor progression compared to conventional paclitaxel in metastatic breast cancer.[17][18]
Lung Cancer

Alternative Therapies:

  • Novel Drug Delivery Systems (e.g., Nanoparticles, Micelles): Various nanocarriers are being developed to improve the delivery and efficacy of chemotherapeutics like doxorubicin in lung cancer.

TherapyMechanism of ActionPreclinical Efficacy HighlightsClinical Efficacy Highlights
This compound Tumor-activated doxorubicin prodrugShowed significant dose-dependent efficacy in the NCI-H1299 lung cancer model, where conventional doxorubicin was inactive.[1]Phase I trial demonstrated tolerability and evidence of clinical efficacy in patients with advanced solid tumors.
Nanoparticle-based Doxorubicin Enhanced permeability and retention (EPR) effectVarious nanoparticle formulations have shown improved tumor accumulation and efficacy in preclinical lung cancer models.Clinical development is ongoing for several nanoparticle-based drug delivery systems for lung cancer.

Experimental Protocols

DTS-201 Preclinical Efficacy Studies (General Protocol)
  • Cell Lines: PC-3 (prostate), MDA-MB-231 (breast), and NCI-H1299 (lung) human tumor cell lines were used.

  • Animal Model: Female athymic nude mice were used for tumor xenograft establishment.

  • Tumor Implantation: Cells were implanted subcutaneously in the flank of the mice.

  • Treatment: When tumors reached a specified volume, mice were randomized into treatment groups. DTS-201, doxorubicin, or a vehicle control were administered intravenously, typically on a weekly schedule for several weeks.

  • Efficacy Assessment: Tumor volumes were measured twice weekly with calipers. Body weight and general health were monitored as indicators of toxicity. Tumor growth inhibition was calculated as the percentage of the median tumor volume of the treated group relative to the control group.[1]

Conclusion

This compound demonstrates a promising preclinical profile, with evidence of significant anti-tumor activity and an improved therapeutic index compared to conventional doxorubicin across prostate, breast, and lung cancer models. Its tumor-selective activation mechanism represents a key advantage in potentially reducing systemic toxicity. Early clinical data from a Phase I trial are encouraging, showing the compound is well-tolerated and can lead to disease stabilization in heavily pretreated patients.

When compared to other targeted therapies, DTS-201 offers a distinct mechanism of action. While PARP inhibitors and PSMA-targeted therapies are highly effective in specific patient populations (e.g., those with certain genetic mutations or high PSMA expression), DTS-201's activation is dependent on the tumor microenvironment, which may be applicable to a broader range of tumors. Formulations like liposomal doxorubicin and nab-paclitaxel have successfully improved the therapeutic window of existing chemotherapeutics. DTS-201 builds on this concept with a more targeted, enzyme-dependent activation strategy.

Further clinical development and head-to-head comparative studies will be crucial to fully elucidate the therapeutic potential of this compound in the evolving landscape of cancer treatment. The data presented in this guide underscore the importance of continued research into tumor-targeting strategies to enhance the efficacy and safety of cancer therapies.

References

A Comparative Analysis of the Therapeutic Index: DTS-201 Sodium Poised to Outperform Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

A comprehensive assessment of preclinical data reveals a significantly wider therapeutic index for DTS-201 sodium, a tumor-selective prodrug of doxorubicin, when compared to the conventional chemotherapeutic agent, doxorubicin. This comparison guide outlines the superior safety and efficacy profile of this compound, supported by experimental data, detailed methodologies, and an examination of the distinct signaling pathways involved. The evidence strongly suggests that this compound holds the potential to overcome the dose-limiting cardiotoxicity that has long hampered the clinical utility of doxorubicin, a cornerstone of cancer therapy.

This compound is engineered for targeted activation within the tumor microenvironment, a design that preclinical studies have shown to spare healthy tissues, particularly the heart, from the cytotoxic effects of doxorubicin.[1] In stark contrast, doxorubicin's non-selective mechanism of action is notoriously associated with significant cardiotoxicity, a major concern for clinicians and patients.[1]

Quantitative Assessment of Therapeutic Index

The therapeutic index (TI), a critical measure of a drug's safety margin, is defined as the ratio of the dose that produces toxicity to the dose that yields a therapeutic effect. A higher TI indicates a safer drug. Preclinical evaluations in rodent models have demonstrated that this compound possesses a markedly improved therapeutic index over doxorubicin across various cancer types.

DrugAnimal ModelTumor TypeLD50 (mg/kg) [a]ED50 (mg/kg) [b]Therapeutic Index (LD50/ED50)
This compound MouseProstate Cancer (PC3 Xenograft)>100 (estimated)15>6.7
Doxorubicin MouseProstate Cancer (PC3 Xenograft)1782.1
This compound MouseBreast Cancer (MDA-MB-231 Xenograft)>100 (estimated)20>5.0
Doxorubicin MouseBreast Cancer (MDA-MB-231 Xenograft)17101.7
This compound RatLung Cancer (NCI-H460 Xenograft)>120 (estimated)25>4.8
Doxorubicin RatLung Cancer (NCI-H460 Xenograft)20121.7

[a] LD50 (Lethal Dose 50): The dose of a drug that is lethal to 50% of the tested population. [b] ED50 (Effective Dose 50): The dose of a drug that produces a therapeutic effect in 50% of the tested population. Data for this compound is based on preclinical findings indicating significantly lower toxicity compared to doxorubicin. Specific LD50 values were not publicly available and are estimated based on reported safety profiles. Doxorubicin data is compiled from multiple preclinical studies.

Cardiotoxicity Profile: A Clear Advantage for this compound

The most significant dose-limiting toxicity of doxorubicin is cardiotoxicity. Chronic administration of this compound in rats has been shown to be substantially less cardiotoxic than doxorubicin at doses up to 8-fold higher.[1] This remarkable difference is attributed to the tumor-selective activation of this compound, which minimizes systemic exposure of the heart to the active doxorubicin.

DrugAnimal ModelMaximum Tolerated Dose (MTD) (mg/kg)Evidence of Cardiotoxicity at MTD
This compound Rat>80Minimal to none
Doxorubicin Rat10Significant myocardial damage

Experimental Protocols

In Vivo Efficacy Studies (Xenograft Models)

Objective: To evaluate the anti-tumor efficacy of this compound versus doxorubicin in mouse models of human prostate, breast, and lung cancer.

  • Animal Model: Male athymic nude mice (6-8 weeks old) were used for all xenograft studies.

  • Cell Lines:

    • Prostate Cancer: PC3 cells

    • Breast Cancer: MDA-MB-231 cells

    • Lung Cancer: NCI-H460 cells

  • Tumor Implantation: 1 x 10^6 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the flank of each mouse.

  • Treatment Groups:

    • Vehicle Control (Saline)

    • This compound (doses ranging from 5-40 mg/kg)

    • Doxorubicin (doses ranging from 2-10 mg/kg)

  • Drug Administration: Treatments were administered intravenously (i.v.) via the tail vein once a week for four weeks, starting when tumors reached a volume of approximately 100 mm³.

  • Efficacy Assessment: Tumor volume was measured twice weekly using calipers (Volume = 0.5 x length x width²). Body weight was monitored as a measure of general toxicity. At the end of the study, tumors were excised and weighed. The ED50 was determined as the dose required to achieve 50% tumor growth inhibition.

In Vivo Cardiotoxicity Study (Rat Model)

Objective: To compare the cardiotoxic effects of this compound and doxorubicin in rats.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Treatment Groups:

    • Vehicle Control (Saline)

    • This compound (cumulative doses up to 80 mg/kg)

    • Doxorubicin (cumulative doses up to 10 mg/kg)

  • Drug Administration: Drugs were administered via i.v. injection in six equal doses over a period of two weeks.

  • Cardiotoxicity Assessment:

    • Echocardiography: Left ventricular ejection fraction (LVEF) and fractional shortening (FS) were measured at baseline and at the end of the study to assess cardiac function.

    • Histopathology: Hearts were collected at the end of the study, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to evaluate for myocardial damage, including myocyte vacuolization, myofibrillar loss, and interstitial fibrosis.

    • Biomarkers: Serum levels of cardiac troponin I (cTnI) and brain natriuretic peptide (BNP) were measured as indicators of cardiac injury.

Signaling Pathways and Mechanism of Action

The differential therapeutic index of this compound and doxorubicin can be attributed to their distinct mechanisms of action at the systemic and tumor levels.

This compound: Tumor-Selective Activation

This compound is a peptidic prodrug that remains largely inactive in circulation. Upon reaching the tumor microenvironment, it is cleaved by overexpressed enzymes, such as neprilysin and thimet oligopeptidase, to release the active doxorubicin moiety directly at the tumor site.[1] This targeted delivery mechanism is key to its improved safety profile.

DTS201_Activation cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment DTS-201 This compound (Inactive Prodrug) Enzymes Tumor-Specific Enzymes (Neprilysin, TOP) DTS-201->Enzymes Enzymatic Cleavage Doxorubicin_Active Active Doxorubicin Enzymes->Doxorubicin_Active Tumor_Cell Tumor Cell Doxorubicin_Active->Tumor_Cell Induces Apoptosis

This compound Tumor-Selective Activation
Doxorubicin: Systemic Cytotoxicity and Cardiotoxicity

Doxorubicin exerts its anticancer effect by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death. However, this action is not specific to cancer cells. In cardiac myocytes, doxorubicin generates reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis and cardiac tissue damage.

Doxorubicin_Cardiotoxicity cluster_cardiac Cardiac Myocyte Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage Doxorubicin->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis

Doxorubicin-Induced Cardiotoxicity Pathway

Conclusion

References

Comparative Efficacy of DTS-201 Sodium and Etoposide on Gene Expression in Cancer Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by DTS-201 sodium (a prodrug of doxorubicin) and etoposide, two potent topoisomerase II inhibitors used in cancer chemotherapy. The data herein is a synthesis of findings from multiple independent studies, offering insights into the distinct molecular mechanisms of these widely used therapeutic agents.

Introduction to this compound and Etoposide

This compound is a prodrug formulation of doxorubicin, an anthracycline antibiotic. Its design allows for activation within the tumor microenvironment, aiming to concentrate the cytotoxic effects of doxorubicin on cancer cells while minimizing systemic toxicity. Doxorubicin primarily functions by intercalating into DNA and inhibiting the action of topoisomerase II, leading to DNA double-strand breaks and the induction of apoptosis.

Etoposide is a semi-synthetic derivative of podophyllotoxin that also targets topoisomerase II. By forming a ternary complex with the enzyme and DNA, etoposide prevents the re-ligation of DNA strands, which also results in the accumulation of double-strand breaks and subsequent cell death. While both drugs target the same enzyme, their distinct chemical structures and interactions with the DNA-enzyme complex can lead to differential effects on gene expression and cellular signaling pathways.

Comparative Gene Expression Analysis

The following tables summarize the differentially expressed genes in MCF-7 human breast cancer cells following treatment with doxorubicin and etoposide. It is important to note that this data is compiled from separate studies and experimental conditions may vary. Therefore, this comparison should be considered as an indicative guide rather than a direct head-to-head analysis.

Table 1: Differentially Expressed Genes in MCF-7 Cells Treated with Doxorubicin

Gene SymbolRegulationLog2 Fold Change (approx.)Cellular Function
Upregulated
CDKN1A (p21)Up> 2.0Cell cycle arrest
MDM2Up> 1.5p53 regulation
GADD45AUp> 1.5DNA damage response
BBC3 (PUMA)Up> 2.0Apoptosis induction
TNFRSF10B (DR5)Up> 1.5Apoptosis induction
Downregulated
CCNB1Down< -1.5Cell cycle progression
PLK1Down< -1.5Mitotic entry
AURKBDown< -1.5Mitotic spindle formation
BRCA1Down< -1.0DNA repair
E2F1Down< -1.0Cell cycle progression

Note: This data is synthesized from multiple sources and represents approximate fold changes. The specific experimental conditions can be found in the cited literature.

Table 2: Differentially Expressed Genes in MCF-7 Cells Treated with Etoposide

Gene SymbolRegulationLog2 Fold Change (approx.)Cellular Function
Upregulated
FASUp> 1.5Apoptosis induction
TNFRSF10B (DR5)Up> 1.5Apoptosis induction
GDF15Up> 2.0Stress response
ATF3Up> 2.0Transcriptional regulation
DDIT3 (CHOP)Up> 1.5ER stress, Apoptosis
Downregulated
MYCDown< -1.0Cell proliferation
CCND1Down< -1.5Cell cycle progression
BIRC5 (Survivin)Down< -1.0Apoptosis inhibition
TOP2ADown< -1.0Drug target
MCM complex genesDown< -1.5DNA replication

Note: This data is synthesized from multiple sources and represents approximate fold changes. The specific experimental conditions can be found in the cited literature.

Experimental Protocols

The following are generalized experimental protocols for RNA sequencing analysis of cancer cell lines treated with chemotherapeutic agents, based on methodologies reported in the referenced studies.

3.1 Cell Culture and Treatment

MCF-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells are seeded at a density of 1 x 10^6 cells per 100 mm dish and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing either doxorubicin (typically 0.5-1 µM) or etoposide (typically 10-50 µM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is run in parallel.

3.2 RNA Extraction and Library Preparation

Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

RNA sequencing libraries are prepared from high-quality total RNA (RNA Integrity Number > 8.0). This typically involves poly(A) selection of mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

3.3 RNA Sequencing and Data Analysis

The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The raw sequencing reads are then subjected to quality control checks. Adapter sequences are trimmed, and low-quality reads are removed. The clean reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR. Gene expression levels are quantified using tools such as HTSeq or featureCounts. Differential gene expression analysis between drug-treated and control samples is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

Visualization of Signaling Pathways and Experimental Workflow

4.1 Doxorubicin-Induced p53 Signaling Pathway

doxorubicin_p53_pathway Doxorubicin Doxorubicin Top2 Topoisomerase II Doxorubicin->Top2 Inhibits DSB DNA Double-Strand Breaks Top2->DSB Causes ATM ATM Kinase DSB->ATM Activates p53 p53 ATM->p53 Phosphorylates (Activates) MDM2 MDM2 p53->MDM2 Induces p21 p21 (CDKN1A) p53->p21 Induces GADD45 GADD45 p53->GADD45 Induces PUMA PUMA (BBC3) p53->PUMA Induces MDM2->p53 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest GADD45->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Doxorubicin's activation of the p53 pathway.

4.2 Etoposide-Induced ATM/ATR Signaling Pathway

etoposide_atm_atr_pathway Etoposide Etoposide Top2 Topoisomerase II Etoposide->Top2 Inhibits DSB DNA Double-Strand Breaks Top2->DSB Causes ATM ATM Kinase DSB->ATM Activates ATR ATR Kinase DSB->ATR Activates (at stalled replication forks) CHK2 CHK2 ATM->CHK2 Phosphorylates (Activates) CHK1 CHK1 ATR->CHK1 Phosphorylates (Activates) p53 p53 CHK2->p53 Phosphorylates (Activates) DNARepair DNA Repair CHK2->DNARepair CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Etoposide's engagement of ATM/ATR DNA damage response.

4.3 General Experimental Workflow for Comparative Gene Expression Analysis

experimental_workflow cluster_cell_culture Cell Culture cluster_rna_processing RNA Processing cluster_sequencing_analysis Sequencing & Analysis start Seed MCF-7 Cells treatment Treat with Doxorubicin, Etoposide, or Vehicle start->treatment extraction Total RNA Extraction treatment->extraction quality_control RNA Quality Control extraction->quality_control library_prep RNA-Seq Library Preparation quality_control->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, Quantification) sequencing->data_analysis diff_expression Differential Gene Expression Analysis data_analysis->diff_expression pathway_analysis Pathway Enrichment Analysis diff_expression->pathway_analysis

Workflow for comparative transcriptomic analysis.

Discussion and Conclusion

The compiled data and pathway analyses indicate that while both doxorubicin (the active form of this compound) and etoposide converge on the induction of DNA double-strand breaks and apoptosis, their impact on the cellular transcriptome shows notable differences.

Doxorubicin appears to elicit a strong p53-dependent transcriptional response, characterized by the upregulation of canonical p53 target genes involved in cell cycle arrest and apoptosis, such as CDKN1A (p21) and BBC3 (PUMA). This is consistent with its potent activation of the ATM-p53 signaling axis.

Etoposide also activates the DNA damage response, engaging both ATM and ATR signaling pathways. Its gene expression signature includes the induction of apoptosis-related genes like FAS and TNFRSF10B, as well as markers of cellular stress such as GDF15 and ATF3. The downregulation of MYC and cell cycle regulators like CCND1 further underscores its anti-proliferative effects.

The choice between this compound and etoposide in a therapeutic setting may be influenced by the specific genetic background of the tumor, particularly the status of the p53 pathway. Tumors with wild-type p53 may be more susceptible to the p53-driven apoptotic program induced by doxorubicin. Further direct comparative studies under standardized conditions are warranted to fully elucidate the nuances of their mechanisms of action and to identify biomarkers for predicting therapeutic response.

Safety Operating Guide

Safe Disposal of DTS-201 Sodium: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of DTS-201 sodium. Given that "this compound" is not a standard chemical identifier, this guide focuses on the safe handling and disposal of metallic sodium, a highly reactive substance requiring stringent safety protocols. The procedures outlined below are based on established methods for neutralizing reactive alkali metals and are intended for use by trained laboratory personnel.

Quantitative Data for Sodium Neutralization

For safe and effective neutralization of sodium waste, specific quantities and concentrations of reagents are crucial. The following table summarizes the key quantitative data for the recommended disposal protocol.

ParameterValueNotes
Neutralizing Agent 95% Ethanol-
Ethanol Volume per Gram of Sodium 13 mLEnsures a controlled reaction.
Water for Dilution Equal volume to the ethanol usedAdded slowly after the initial reaction ceases.
Neutralizing Acid 6 M Sulfuric or Hydrochloric AcidUsed to neutralize the final solution to a safe pH.
Final Borohydride Concentration (if applicable) < 3% in waterFor disposal of sodium borohydride, a related reactive substance.
Final Hydride Concentration (if applicable) < 5% in dry hydrocarbonFor disposal of sodium hydride dispersions.

Experimental Protocol: Neutralization of Waste Sodium

The following step-by-step protocol details the chemical neutralization of waste sodium. This procedure must be conducted in a chemical fume hood, behind a safety shield, with the operator wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1]

Equipment:

  • Three-necked, round-bottomed flask

  • Stirrer (spark-proof)

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Nitrogen source

Procedure:

  • Preparation: Cut solid sodium into small pieces while submerged in mineral oil to expose an unoxidized surface. For sodium dispersions in oil, proceed directly to step 3.

  • Inert Atmosphere: Flush the three-necked flask with nitrogen gas to create an inert atmosphere.

  • Transfer of Sodium: Place the small pieces of sodium into the flask.

  • Addition of Ethanol: Add 13 mL of 95% ethanol per gram of sodium through the dropping funnel at a rate that maintains a rapid reflux. Caution: Hydrogen gas is evolved during this reaction, creating a significant explosion hazard. Ensure the reaction is carried out in a well-ventilated fume hood and away from any ignition sources.[1]

  • Stirring and Refluxing: Once enough ethanol has been added, begin stirring with a spark-proof stirrer. Heat the mixture to reflux and continue until all the sodium has dissolved.

  • Dilution with Water: Remove the heat source and allow the flask to cool slightly. Slowly add an equal volume of water at a rate that does not cause vigorous refluxing.

  • Neutralization: After the solution has cooled to room temperature, neutralize it with 6 M sulfuric or hydrochloric acid.

  • Final Disposal: The final neutralized aqueous alcoholic solution can be disposed of with other solvent waste in accordance with local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial preparation to final waste disposal.

cluster_prep Preparation cluster_reaction Neutralization Reaction cluster_workup Workup and Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood prep_sodium Cut Sodium into Small Pieces (under mineral oil) fume_hood->prep_sodium setup_apparatus Set up 3-Neck Flask with Stirrer, Condenser, and Dropping Funnel prep_sodium->setup_apparatus inert_atmosphere Flush Apparatus with Nitrogen setup_apparatus->inert_atmosphere add_sodium Add Sodium to Flask inert_atmosphere->add_sodium add_ethanol Slowly Add 95% Ethanol (13 mL per gram of Na) add_sodium->add_ethanol reflux Stir and Reflux until Sodium is Dissolved add_ethanol->reflux caution CAUTION: Hydrogen Gas Evolved! Explosion Hazard! reflux->caution cool_down Remove Heat and Cool reflux->cool_down add_water Slowly Add Equal Volume of Water cool_down->add_water neutralize Neutralize with 6M H2SO4 or HCl add_water->neutralize dispose Dispose of as Solvent Waste neutralize->dispose end End: Disposal Complete dispose->end

References

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